Product packaging for Mebezonium(Cat. No.:CAS No. 688299-17-4)

Mebezonium

Cat. No.: B1211741
CAS No.: 688299-17-4
M. Wt: 296.5 g/mol
InChI Key: GSTUMYVOFKPZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mebezonium, also known as this compound, is a useful research compound. Its molecular formula is C19H40N2+2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H40N2+2 B1211741 Mebezonium CAS No. 688299-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

688299-17-4

Molecular Formula

C19H40N2+2

Molecular Weight

296.5 g/mol

IUPAC Name

trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium

InChI

InChI=1S/C19H40N2/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h16-19H,7-15H2,1-6H3/q+2

InChI Key

GSTUMYVOFKPZNS-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C

Other CAS No.

688299-17-4

Synonyms

4,4'-methylenebis(cyclohexyltrimethyl)ammonium
mebezonium
mebezonium iodide

Origin of Product

United States

Foundational & Exploratory

Mebezonium Iodide: A Technical Guide to its Mechanism of Action at Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Neuromuscular Junction and Nicotinic Receptors

The neuromuscular junction (NMJ) is a specialized synapse that facilitates communication between motor neurons and skeletal muscle fibers, enabling voluntary movement. The key signaling molecule at the NMJ is acetylcholine (ACh), which, upon release from the motor neuron, binds to nicotinic acetylcholine receptors (nAChRs) densely clustered on the muscle end-plate.[3]

Muscle-type nAChRs are pentameric ligand-gated ion channels composed of two α1, one β1, one δ, and one ε (in adult) or γ (in fetal) subunit. The binding of two ACh molecules to the extracellular domain of the α subunits induces a conformational change, opening a central ion pore permeable to sodium (Na+) and potassium (K+) ions. The resulting influx of Na+ depolarizes the muscle membrane, generating an end-plate potential that, if it reaches the threshold, triggers a muscle action potential and subsequent contraction.[3]

Mebezonium Iodide: A Competitive Antagonist of Nicotinic Receptors

This compound iodide's "curariform" paralytic action strongly indicates that it functions as a non-depolarizing, competitive antagonist at the muscle-type nAChR, similar to the prototypical curare alkaloid, d-tubocurarine.[2][4]

Molecular Structure and Inferred Interaction

This compound iodide is a bis-quaternary ammonium compound, (Methylenedi-1,4-cyclohexylene)bis(trimethylammonium iodide).[1] This structure, featuring two positively charged quaternary ammonium heads separated by a rigid lipophilic core, is characteristic of many neuromuscular blocking agents. It is hypothesized that the two cationic heads of the this compound iodide molecule bind to the anionic subsites within the ACh binding pockets located at the α-δ and α-ε subunit interfaces of the nAChR. This occupation of the binding sites physically obstructs the binding of the endogenous agonist, acetylcholine, thereby preventing channel activation.

Functional Consequences of Receptor Blockade

By competitively inhibiting ACh binding, this compound iodide reduces the number of nAChRs that can be activated. This leads to a decrease in the amplitude of the end-plate potential. When a sufficient number of receptors are blocked, the end-plate potential fails to reach the threshold required to trigger a muscle action potential, resulting in the failure of neuromuscular transmission and subsequent muscle paralysis.[5]

Quantitative Analysis of this compound Iodide Activity (Illustrative)

While specific quantitative data for this compound iodide is not available in the reviewed literature, the following tables illustrate the types of data that would be generated through standard experimental protocols to characterize a neuromuscular blocking agent.

Table 1: Illustrative Binding Affinity of this compound Iodide at Muscle-Type nAChRs

ParameterReceptor SubtypeRadioligandPreparationValue (Hypothetical)
Ki (nM)Muscle-type (α1)2β1δε[125I]α-BungarotoxinRat diaphragm homogenate50

Table 2: Illustrative Functional Potency of this compound Iodide

ParameterAssayAgonistPreparationValue (Hypothetical)
IC50 (µM)Two-electrode voltage clampAcetylcholine (100 µM)Xenopus oocytes expressing (α1)2β1δε nAChRs2.5
pA2Schild AnalysisAcetylcholineIsolated rat phrenic nerve-diaphragm6.8

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be employed to definitively characterize the mechanism of action of this compound iodide.

Radioligand Binding Assay

This assay quantifies the affinity of this compound iodide for the nAChR binding site.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound iodide for the muscle-type nAChR.

  • Materials:

    • Membrane preparation from a tissue rich in muscle-type nAChRs (e.g., Torpedo electric organ, rat diaphragm).

    • Radiolabeled competitive antagonist, typically [125I]α-bungarotoxin.

    • Unlabeled this compound iodide.

    • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 1 mM CaCl2, and 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [125I]α-bungarotoxin and varying concentrations of this compound iodide.

    • Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a saturating concentration of a known nAChR antagonist (e.g., 1 mM d-tubocurarine).

    • Data are analyzed using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional inhibition of nAChR activity by this compound iodide.

  • Objective: To determine the concentration-response relationship for this compound iodide's inhibition of ACh-induced currents and to assess the nature of the antagonism (competitive vs. non-competitive).

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs encoding the subunits of the muscle-type nAChR ((α1)2β1δε).

    • TEVC setup (amplifier, microelectrodes, perfusion system).

    • Oocyte recording solution (e.g., ND96).

    • Acetylcholine and this compound iodide solutions.

  • Procedure:

    • Inject Xenopus oocytes with the cRNAs for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with a solution containing a fixed concentration of acetylcholine to elicit an inward current.

    • Co-apply acetylcholine with increasing concentrations of this compound iodide and record the resulting currents.

    • To assess competitive antagonism, construct full concentration-response curves for acetylcholine in the absence and presence of fixed concentrations of this compound iodide. A parallel rightward shift in the ACh concentration-response curve with no change in the maximal response is indicative of competitive antagonism.

    • Data are analyzed to determine the IC50 and to perform a Schild analysis to calculate the pA2 value, a measure of antagonist potency.

Signaling Pathways and Experimental Workflows

As a competitive antagonist, this compound iodide is not expected to activate downstream signaling pathways. Its primary action is the blockade of the initial step in neuromuscular transmission: ion channel opening. The following diagrams illustrate the mechanism of action and a typical experimental workflow for its characterization.

mebezonium_mechanism cluster_presynaptic Motor Neuron Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle End-Plate AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens ACh_vesicle ACh Vesicle Ca_channel->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine ACh_release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds This compound This compound Iodide This compound->nAChR competitively binds Ion_channel_open Ion Channel Opens nAChR->Ion_channel_open activates Ion_channel_closed Ion Channel Blocked nAChR->Ion_channel_closed Depolarization Depolarization Ion_channel_open->Depolarization Na+ influx No_Contraction Muscle Paralysis Ion_channel_closed->No_Contraction Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Inferred mechanism of this compound iodide at the neuromuscular junction.

experimental_workflow Start Hypothesize this compound Iodide is a nAChR Antagonist Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Electrophysiology Two-Electrode Voltage Clamp (Determine IC50, assess competition) Start->Electrophysiology Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis In_Vivo In Vivo Muscle Function Studies (e.g., rat phrenic nerve-diaphragm) Conclusion Confirm Competitive Antagonism at Muscle-Type nAChRs In_Vivo->Conclusion Data_Analysis->In_Vivo

Caption: Workflow for characterizing this compound iodide's nAChR activity.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound iodide as a non-depolarizing, competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. Its chemical structure and described "curariform" effects are consistent with this mechanism of action. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available quantitative data.

Future research should focus on performing the detailed experimental protocols outlined in this guide to determine the binding affinity (Ki) and functional potency (IC50, pA2) of this compound iodide at muscle-type nAChRs. Furthermore, its selectivity should be assessed by testing its activity at various neuronal nAChR subtypes. Such studies would provide valuable data for drug development professionals and a more complete understanding of this potent neuromuscular blocking agent.

References

Mebezonium: A Technical Guide on a Quaternary Ammonium Neuromuscular Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebezonium is a synthetic, bisquaternary ammonium compound classified as a neuromuscular blocking agent. Its primary documented application is as a component of the veterinary euthanasia solution T-61, where it contributes to rapid muscle paralysis and circulatory collapse.[1][2] While specific quantitative data on the pharmacokinetics and pharmacodynamics of this compound are not extensively available in public literature, its chemical structure places it within a well-characterized class of neuromuscular blockers. This technical guide provides an in-depth overview of the core principles of bisquaternary ammonium neuromuscular blockers as a proxy for understanding this compound, including its presumed mechanism of action, structure-activity relationships, and expected pharmacokinetic profile. Furthermore, this document outlines detailed experimental protocols for the comprehensive evaluation of neuromuscular blocking agents like this compound, both in vivo and in vitro. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the study and potential applications of this compound or similar quaternary ammonium compounds.

Introduction to this compound and Quaternary Ammonium Neuromuscular Blockers

This compound iodide is a bisquaternary ammonium salt.[3] Compounds of this class are structurally characterized by the presence of two positively charged quaternary nitrogen atoms, which are crucial for their interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[4] The distance between these two quaternary centers is a key determinant of their potency and mechanism of action.[3]

Neuromuscular blocking agents are broadly categorized into two main types: depolarizing and non-depolarizing agents.[5]

  • Depolarizing agents , such as succinylcholine, act as agonists at the nAChR, causing initial muscle fasciculations followed by paralysis due to persistent depolarization of the motor endplate.[5]

  • Non-depolarizing agents act as competitive antagonists, binding to the nAChR without activating it, thereby preventing acetylcholine (ACh) from binding and initiating muscle contraction.[3][5]

Given its structure as a bisquaternary ammonium compound, this compound is presumed to act as a non-depolarizing neuromuscular blocker, competitively inhibiting the action of acetylcholine at the postsynaptic membrane of the neuromuscular junction.

Structure-Activity Relationships of Bisquaternary Ammonium Blockers

The neuromuscular blocking activity of bisquaternary ammonium compounds is significantly influenced by their chemical structure:

  • Interonium Distance: The distance between the two quaternary nitrogen atoms is a critical factor for potency. An optimal distance, typically corresponding to the length of a 10-carbon chain, allows for simultaneous binding to the two alpha subunits of the nAChR, leading to high-affinity blockade.[3]

  • Molecular Bulk: The overall size and rigidity of the molecule influence its interaction with the receptor. Bulky, rigid structures are characteristic of non-depolarizing agents.[4]

  • Quaternary vs. Tertiary Amines: Bisquaternary compounds are generally more potent neuromuscular blockers than their monoquaternary or tertiary amine counterparts.[3][4]

Presumed Mechanism of Action of this compound

As a putative non-depolarizing neuromuscular blocker, this compound is expected to exert its effects through competitive antagonism at the nicotinic acetylcholine receptor at the neuromuscular junction. The binding of this compound to the α-subunits of the nAChR prevents the binding of acetylcholine, thereby inhibiting the conformational change required to open the ion channel.[3] This leads to a flaccid paralysis of skeletal muscle.

Neuromuscular Junction Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Depolarizes Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Opens Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound->nAChR Competitively Binds Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Blockade Blockade nAChR->Blockade Na+ Influx / K+ Efflux Na+ Influx / K+ Efflux Ion Channel Opening->Na+ Influx / K+ Efflux Endplate Potential Endplate Potential Na+ Influx / K+ Efflux->Endplate Potential Muscle Contraction Muscle Contraction Endplate Potential->Muscle Contraction Blockade->Ion Channel Opening Prevents

Figure 1. Presumed mechanism of action of this compound at the neuromuscular junction.

Pharmacokinetics and Pharmacodynamics: Expected Profile

While specific data for this compound are lacking, the general pharmacokinetic and pharmacodynamic properties of bisquaternary ammonium neuromuscular blockers can be extrapolated.

Pharmacokinetics

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME).[6][7]

  • Absorption: As quaternary ammonium compounds are highly ionized and have low lipid solubility, their oral absorption is poor. Therefore, intravenous administration is the standard route for achieving neuromuscular blockade.[4]

  • Distribution: Following intravenous administration, these agents are distributed throughout the extracellular fluid. Their volume of distribution is relatively small. A study on the distribution of this compound iodide after injection of T-61 in a suicide case found varying concentrations in different biological matrices, with the highest levels in the liver.[8]

  • Metabolism: The metabolism of bisquaternary ammonium blockers varies depending on their specific structure. Some, like atracurium, undergo Hofmann elimination (spontaneous degradation at physiological pH and temperature), while others are metabolized by plasma esterases or undergo hepatic metabolism.[9] The metabolic pathway for this compound is not documented.

  • Excretion: Elimination is primarily through renal and/or biliary routes. The route of excretion is a critical consideration in patients with renal or hepatic impairment.[10]

Pharmacodynamics

Pharmacodynamics describes the relationship between drug concentration and its effect.[3] For a neuromuscular blocker, key pharmacodynamic parameters include:

  • Onset of Action: The time from administration to the desired level of neuromuscular blockade.

  • Duration of Action: The time from administration until the return of a certain level of muscle function.

  • Potency (ED50/ED95): The dose required to produce a 50% or 95% reduction in twitch height, respectively.[11][12]

  • Recovery Index: The time taken for muscle function to recover from 25% to 75% of its baseline value.

Table 1: Expected Pharmacokinetic and Pharmacodynamic Parameters of this compound (based on bisquaternary ammonium class)

ParameterExpected CharacteristicRationale
Pharmacokinetics
Route of AdministrationIntravenousPoor oral bioavailability of quaternary ammonium compounds.
AbsorptionRapid onset following IV injectionDirect entry into systemic circulation.
DistributionPrimarily in extracellular fluidLow lipid solubility limits tissue penetration.
MetabolismUnknownNot documented in available literature.
ExcretionLikely renal and/or biliaryCommon elimination pathway for this class of drugs.
Pharmacodynamics
Onset of ActionDose-dependentHigher doses generally lead to a faster onset.
Duration of ActionDose-dependentInfluenced by metabolism and excretion rates.
Potency (ED50/ED95)Expected to be highBisquaternary structure generally confers high potency.[3]
ReversibilityPotentially reversible by acetylcholinesterase inhibitorsThis is a characteristic of non-depolarizing blockers.

Experimental Protocols for Characterization

The following sections detail standardized experimental protocols that can be employed to characterize the neuromuscular blocking properties of a compound like this compound.

In Vivo Assessment of Neuromuscular Blockade in Rodents

This protocol describes the use of electromyography (EMG) to assess the degree of neuromuscular blockade in an anesthetized rodent model.[13][14][15]

4.1.1. Animal Preparation and Anesthesia

  • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane).

  • Maintain a stable plane of anesthesia throughout the experiment, monitoring vital signs such as heart rate, respiratory rate, and body temperature.[16][17]

  • Place the animal on a heating pad to maintain body temperature.

  • If necessary, perform a tracheotomy and mechanically ventilate the animal, as neuromuscular blockers will paralyze the respiratory muscles.[16]

4.1.2. EMG Electrode Placement and Stimulation

  • Isolate the sciatic nerve in one hind limb for stimulation.

  • Place stimulating electrodes (e.g., bipolar hook electrodes) around the sciatic nerve.

  • Insert recording EMG electrodes (e.g., fine-wire or needle electrodes) into the gastrocnemius or tibialis anterior muscle of the same limb.[18][19]

  • Connect the stimulating electrodes to a nerve stimulator and the recording electrodes to an EMG amplifier and data acquisition system.

4.1.3. Data Acquisition and Analysis

  • Deliver single supramaximal stimuli to the sciatic nerve at a low frequency (e.g., 0.1 Hz) to elicit baseline compound muscle action potentials (CMAPs).

  • Administer the test compound (this compound) intravenously at various doses.

  • Record the CMAP amplitude continuously.

  • To assess for fade, which is characteristic of non-depolarizing blockade, deliver a train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz).

  • Calculate the percentage reduction in CMAP amplitude from baseline to determine the degree of neuromuscular blockade.

  • Calculate the TOF ratio (amplitude of the fourth response divided by the amplitude of the first response).

  • Construct a dose-response curve to determine the ED50 and ED95.

In Vivo Neuromuscular Blockade Assessment Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis A1 Anesthetize Rodent A2 Maintain Stable Anesthesia A1->A2 A3 Surgical Preparation (Nerve Isolation) A2->A3 A4 Place Stimulating and Recording Electrodes A3->A4 B1 Record Baseline CMAP (0.1 Hz) A4->B1 B2 Administer this compound (IV) B1->B2 B3 Continuously Record CMAP B2->B3 B4 Perform Train-of-Four (TOF) Stimulation B3->B4 C1 Calculate % Blockade B4->C1 C2 Calculate TOF Ratio B4->C2 C3 Construct Dose-Response Curve C1->C3 C2->C3 C4 Determine ED50 and ED95 C3->C4

Figure 2. Workflow for in vivo assessment of neuromuscular blockade using electromyography.
In Vitro Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the nAChR.

4.2.1. Preparation of nAChR-Rich Membranes

  • Homogenize tissue rich in nAChRs (e.g., electric organ of Torpedo californica or mammalian muscle tissue) in a buffered solution.[20]

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Alternatively, use cell lines expressing specific nAChR subtypes.[21]

4.2.2. Competitive Binding Assay

  • In a multi-well plate, add a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).[21][22]

  • Add increasing concentrations of the unlabeled test compound (this compound).

  • Add the nAChR-rich membrane preparation to each well to initiate the binding reaction.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3. Data Analysis

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site or two-site competition model using non-linear regression analysis.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Receptor Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis P1 Prepare nAChR-rich Membranes A1 Incubate Radioligand, this compound, and Membranes P1->A1 P2 Prepare Reagents (Radioligand, this compound) P2->A1 A2 Separate Bound and Free Ligand (Filtration) A1->A2 A3 Measure Radioactivity A2->A3 D1 Plot Competition Curve A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Figure 3. Workflow for in vitro nicotinic acetylcholine receptor binding assay.

Conclusion

This compound is a bisquaternary ammonium compound with neuromuscular blocking properties, though its detailed pharmacological profile is not well-documented in publicly accessible scientific literature. Based on its chemical structure, it is presumed to act as a non-depolarizing neuromuscular blocker by competitively antagonizing nicotinic acetylcholine receptors at the motor endplate. This technical guide has provided a comprehensive overview of the expected characteristics of this compound, drawing parallels with other drugs in its class. The detailed in vivo and in vitro experimental protocols outlined herein offer a robust framework for researchers to systematically characterize the pharmacokinetics and pharmacodynamics of this compound or novel quaternary ammonium neuromuscular blockers. Such studies are essential for elucidating the precise mechanism of action, potency, and safety profile of these compounds, which could inform future drug development efforts in anesthesiology and critical care medicine.

References

In Vitro Characterization of Mebezonium's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mebezonium is recognized as a non-depolarizing neuromuscular blocking agent, primarily utilized in veterinary medicine as a component of euthanasia solutions.[1][2] Its mechanism of action is presumed to involve the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of the standard in vitro methodologies that would be employed to characterize the biological activity of this compound or similar neuromuscular blocking compounds. Due to the limited availability of specific in vitro data for this compound in publicly accessible literature, this document presents illustrative data and detailed experimental protocols based on established practices for the characterization of non-depolarizing neuromuscular blockers. The guide is intended to serve as a resource for researchers and drug development professionals in designing and interpreting in vitro studies for this class of compounds.

Introduction

This compound iodide is a quaternary ammonium compound with a chemical structure suggestive of activity at the neuromuscular junction.[3][4][5] As a non-depolarizing neuromuscular blocking agent, its primary pharmacological effect is the inhibition of acetylcholine-mediated neurotransmission, leading to skeletal muscle relaxation.[1][5] A thorough in vitro characterization is essential to elucidate its precise mechanism of action, receptor subtype selectivity, potency, and potential off-target effects. This guide outlines the key in vitro assays and analytical methods for such a characterization.

Presumed Mechanism of Action: Competitive Antagonism of Nicotinic Acetylcholine Receptors

The presumed mechanism of action for this compound is competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate. In this model, this compound binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and depolarizing the muscle cell membrane, thereby inhibiting muscle contraction.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Nerve Impulse Nerve Impulse ACh Release ACh Release Nerve Impulse->ACh Release triggers ACh ACh ACh Release->ACh nAChR nAChR ACh->nAChR binds & activates This compound This compound This compound->nAChR binds & blocks (competitive antagonism) Muscle Contraction Muscle Contraction nAChR->Muscle Contraction leads to No Contraction No Contraction nAChR->No Contraction inhibited by this compound

Figure 1: Presumed mechanism of this compound at the neuromuscular junction.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical, yet realistic, quantitative data that would be expected from a comprehensive in vitro characterization of a non-depolarizing neuromuscular blocker like this compound.

Table 1: Receptor Binding Affinities (Illustrative Data)

Receptor SubtypeRadioligandKᵢ (nM)
Muscle-type nAChR (α1β1γδ)[³H]-Epibatidine50
Neuronal nAChR (α4β2)[³H]-Epibatidine> 10,000
Neuronal nAChR (α7)[¹²⁵I]-α-Bungarotoxin> 10,000

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates a higher binding affinity.

Table 2: Functional Antagonism (Illustrative Data)

PreparationAgonistIC₅₀ (nM)Schild SlopepA₂
Phrenic Nerve-Hemidiaphragm (Rat)Acetylcholine1500.986.82
Xenopus Oocytes expressing human α1β1γδ nAChRsAcetylcholine1201.026.92

IC₅₀: Half-maximal inhibitory concentration. The concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%. Schild Slope: The slope of the Schild plot. A slope of 1 is indicative of competitive antagonism. pA₂: The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for various nAChR subtypes.

Methodology:

  • Membrane Preparation:

    • For muscle-type nAChRs, membranes are prepared from Torpedo electric organ or a cell line stably expressing the α1β1γδ subunits.

    • For neuronal nAChRs, membranes are prepared from rat brain tissue or cell lines expressing the desired subunits (e.g., α4β2, α7).

    • Tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]-Epibatidine for heteromeric nAChRs, [¹²⁵I]-α-Bungarotoxin for α7 and muscle-type nAChRs) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., nicotine).

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays on Isolated Neuromuscular Preparations

Objective: To assess the functional antagonist activity of this compound on neuromuscular transmission.

Methodology:

  • Preparation:

    • A common preparation is the rat phrenic nerve-hemidiaphragm. The hemidiaphragm with the attached phrenic nerve is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The phrenic nerve is stimulated with supramaximal square-wave pulses to elicit twitch contractions of the diaphragm.

    • The contractions are measured using an isometric force transducer.

  • Experimental Procedure:

    • After a stabilization period, a cumulative concentration-response curve to an agonist (e.g., acetylcholine in the presence of an acetylcholinesterase inhibitor) is established.

    • The preparation is then washed, and a single concentration of this compound is added and allowed to equilibrate.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

    • This process is repeated with increasing concentrations of this compound.

  • Data Analysis (Schild Analysis):

    • The dose-ratio for each concentration of this compound is calculated (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).

    • A Schild plot is constructed by plotting log(dose ratio - 1) against the log molar concentration of this compound.

    • A linear regression is performed on the Schild plot. A slope not significantly different from 1 is consistent with competitive antagonism.

    • The pA₂ value is determined from the x-intercept of the regression line.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect Phrenic Nerve- Hemidiaphragm Mounting Mount in Organ Bath Dissection->Mounting Stimulation Stimulate Phrenic Nerve Mounting->Stimulation Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Stimulation->Agonist_CRC Wash Wash Agonist_CRC->Wash Add_Antagonist Add this compound Wash->Add_Antagonist Equilibrate Equilibrate Add_Antagonist->Equilibrate Agonist_CRC_Ant Generate Agonist CRC in presence of this compound Equilibrate->Agonist_CRC_Ant Repeat Repeat with increasing [this compound] Agonist_CRC_Ant->Repeat Calc_DR Calculate Dose Ratios Agonist_CRC_Ant->Calc_DR Repeat->Wash Schild_Plot Construct Schild Plot Calc_DR->Schild_Plot Lin_Reg Linear Regression Schild_Plot->Lin_Reg Determine_pA2 Determine pA₂ and Slope Lin_Reg->Determine_pA2

Figure 2: Experimental workflow for Schild analysis of this compound.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

Objective: To characterize the interaction of this compound with specific human nAChR subtypes expressed in a controlled environment.

Methodology:

  • Oocyte Preparation:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • Oocytes are injected with cRNAs encoding the subunits of the desired human nAChR subtype (e.g., α1, β1, γ, δ for muscle-type).

    • Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a buffered saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • The agonist (acetylcholine) is applied to elicit an inward current mediated by the expressed nAChRs.

  • Experimental Procedure:

    • A concentration-response curve for acetylcholine is generated.

    • The oocyte is then pre-incubated with a specific concentration of this compound, followed by co-application of acetylcholine and this compound.

    • The inhibitory effect of this compound is measured as the percentage reduction in the acetylcholine-evoked current.

    • This is repeated for a range of this compound concentrations to determine the IC₅₀.

  • Data Analysis:

    • The IC₅₀ is determined by fitting the concentration-response data to a sigmoidal dose-response equation.

    • To determine the mechanism of antagonism (competitive vs. non-competitive), the effect of this compound on the acetylcholine concentration-response curve can be assessed, similar to the functional assays on isolated tissues.

Logical Relationships in Characterization

The in vitro characterization of a neuromuscular blocking agent follows a logical progression from identifying receptor binding to quantifying functional antagonism.

Binding Receptor Binding Assays (Determine Kᵢ) Selectivity Binding and Functional Assays on multiple receptor subtypes Binding->Selectivity Function Functional Assays (Determine IC₅₀) Mechanism Schild Analysis Function->Mechanism Function->Selectivity Potency Potency (pA₂) Mechanism->Potency Competitive Competitive Antagonism (Schild Slope ≈ 1) Mechanism->Competitive Profile Comprehensive In Vitro Profile Selectivity->Profile Potency->Profile Competitive->Profile

Figure 3: Logical relationships in the in vitro characterization of this compound.

Conclusion

References

Pharmacological profile of Mebezonium in isolated tissue

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of available scientific literature and pharmacological databases did not yield any specific information on a compound named "Mebezonium." This suggests that "this compound" may be an alternative or incorrect spelling, an outdated term, or a compound with very limited public research data.

Therefore, it is not possible to provide a detailed pharmacological profile, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

For a comprehensive analysis, it is recommended to:

  • Verify the compound name: Please ensure the spelling is correct.

  • Provide alternative identifiers: If available, a CAS registry number, IUPAC name, or any other chemical identifier would be invaluable for a precise search.

  • Consult specialized databases: Access to proprietary or more specialized pharmacological databases might yield results if the compound is obscure or part of a specific research program.

Should a verifiable name or identifier be provided, a complete technical guide can be compiled.

Synthesis and Purification of Mebezonium Iodide: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Purification, and Characterization of Mebezonium Iodide for Research and Development.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound iodide (4,4'-methylenebis(N,N,N-trimethylcyclohexanaminium) diiodide), a bis-quaternary ammonium compound with applications as a muscle relaxant and antiseptic.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic workflow and its mechanism of action.

Overview and Chemical Properties

This compound iodide is a white to off-white crystalline powder.[1] It is known to be soluble in water and slightly soluble in methanol, properties that are important for its purification.[1] As a quaternary ammonium compound, it is stable but can be hygroscopic.

Table 1: Physicochemical Properties of this compound Iodide

PropertyValueReference
IUPAC Nametrimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide[2]
Molecular FormulaC₁₉H₄₀I₂N₂[2]
Molecular Weight550.3 g/mol [2]
CAS Number7681-78-9[3]
AppearanceWhite to off-white crystalline powder[1]
SolubilitySoluble in water, slightly soluble in methanol[1]

Synthesis of this compound Iodide

The synthesis of this compound iodide is a two-step process. The first step involves the synthesis of the tertiary diamine precursor, 4,4'-methylenebis(N,N-dimethylcyclohexanamine), via a reductive amination reaction. The second step is the bis-quaternization of this precursor with methyl iodide.

Step 1: Synthesis of 4,4'-methylenebis(N,N-dimethylcyclohexanamine)

The synthesis of the tertiary diamine precursor is achieved through the Eschweiler-Clarke reaction, which allows for the methylation of primary amines using formic acid and formaldehyde.[4][5] This method is advantageous as it avoids the formation of quaternary ammonium salts at this stage.[4]

Experimental Protocol: Eschweiler-Clarke Reaction

  • Materials:

    • 4,4'-methylenebis(cyclohexylamine)

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium hydroxide (for basification)

    • Dichloromethane (for extraction)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • To a round-bottom flask, add 4,4'-methylenebis(cyclohexylamine) (1.0 eq).

    • Add formaldehyde solution (4.4 eq) and formic acid (7.2 eq).

    • Heat the reaction mixture at 80-100°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and basify with a sodium hydroxide solution to a pH of 11-12.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary diamine.

Table 2: Reagents for the Synthesis of 4,4'-methylenebis(N,N-dimethylcyclohexanamine)

ReagentMolar Ratio (eq)Purity
4,4'-methylenebis(cyclohexylamine)1.0>98%
Formaldehyde (37% aq.)4.4ACS grade
Formic acid7.2>88%
Step 2: Synthesis of this compound Iodide (Bis-Quaternization)

The second step is the quaternization of the tertiary diamine precursor with methyl iodide, a classic Menshutkin reaction.[6] An excess of methyl iodide is used to ensure complete bis-quaternization.

Experimental Protocol: Menshutkin Reaction

  • Materials:

    • 4,4'-methylenebis(N,N-dimethylcyclohexanamine)

    • Methyl iodide

    • Anhydrous acetone

    • Diethyl ether

  • Procedure:

    • Dissolve the crude 4,4'-methylenebis(N,N-dimethylcyclohexanamine) (1.0 eq) in anhydrous acetone in a round-bottom flask.

    • Add an excess of methyl iodide (a molar excess of 4 to 10 equivalents is recommended).

    • Stir the reaction mixture at room temperature or gently reflux for 6-24 hours. The product will precipitate as a white solid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold anhydrous acetone and then with diethyl ether.

    • Dry the product under vacuum.

Table 3: Reagents for the Synthesis of this compound Iodide

ReagentMolar Ratio (eq)Purity
4,4'-methylenebis(N,N-dimethylcyclohexanamine)1.0Crude from Step 1
Methyl iodide4.0 - 10.0>99%
Anhydrous Acetone-ACS grade

Purification of this compound Iodide

The crude this compound iodide can be purified by recrystallization to obtain a high-purity product suitable for research purposes. The choice of solvent is critical for effective purification.

Experimental Protocol: Recrystallization

  • Materials:

    • Crude this compound iodide

    • Methanol

    • Diethyl ether

  • Procedure:

    • Dissolve the crude this compound iodide in a minimal amount of hot methanol.

    • Once fully dissolved, slowly add diethyl ether to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a cold mixture of methanol and diethyl ether.

    • Dry the crystals under vacuum.

Table 4: Expected Yield and Purity of this compound Iodide

ParameterExpected Value
Overall Yield70-90% (based on the starting diamine)
Purity (by NMR)>98%
Melting PointNot available in the searched literature

Analytical Characterization

Table 5: Predicted ¹H and ¹³C NMR Data for this compound Iodide

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~3.1s18HN⁺-(CH ₃)₃
¹H~1.0-2.0m22HCyclohexyl protons
¹³C~53--N⁺-(C H₃)₃
¹³C~20-40--Cyclohexyl carbons
¹³C~70--N⁺-C (cyclohexyl)

Mechanism of Action: Neuromuscular Blockade

This compound iodide functions as a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell membrane, thus inhibiting muscle contraction.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Quaternization cluster_step3 Step 3: Purification A 4,4'-methylenebis(cyclohexylamine) C 4,4'-methylenebis(N,N-dimethylcyclohexanamine) A:e->C:w Eschweiler-Clarke Reaction B Formaldehyde, Formic Acid B:e->C:w E This compound Iodide (Crude) C:e->E:w Menshutkin Reaction D Methyl Iodide D:e->E:w F Recrystallization (Methanol/Ether) E->F G This compound Iodide (Pure) F->G

Caption: Synthetic pathway for this compound iodide.

Mechanism of Action at the Neuromuscular Junction

Neuromuscular_Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Nerve_Impulse Nerve Impulse Vesicles Synaptic Vesicles (containing Acetylcholine) Nerve_Impulse->Vesicles Triggers release ACh Acetylcholine (ACh) Vesicles->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound Iodide This compound->nAChR Blocks No_Contraction Muscle Relaxation Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates nAChR->No_Contraction

Caption: Mechanism of this compound iodide at the neuromuscular junction.

References

Mebezonium Iodide: An In-depth Technical Guide on a Niche Pharmacological Tool

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mebezonium iodide is a quaternary ammonium compound recognized for its potent activity as a non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the motor endplate of the neuromuscular junction. By competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, this compound iodide effectively prevents the depolarization of the muscle cell membrane, leading to flaccid paralysis. This technical guide provides a comprehensive overview of this compound iodide, focusing on its mechanism of action, available pharmacological data, and its potential as a specialized tool for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound iodide exerts its pharmacological effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. This interaction is central to its function as a neuromuscular blocking agent.

Signaling Pathway of Neuromuscular Transmission and its Inhibition by this compound Iodide

The process of neuromuscular transmission and its interruption by this compound iodide can be visualized as follows:

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels arrives at axon terminal Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx opens Synaptic Vesicles (containing Acetylcholine) Synaptic Vesicles (containing Acetylcholine) Ca2+ influx->Synaptic Vesicles (containing Acetylcholine) triggers fusion with membrane Acetylcholine Release Acetylcholine Release Synaptic Vesicles (containing Acetylcholine)->Acetylcholine Release results in Acetylcholine Acetylcholine Acetylcholine Release->Acetylcholine releases Nicotinic Acetylcholine Receptors (nAChRs) Nicotinic Acetylcholine Receptors (nAChRs) Acetylcholine->Nicotinic Acetylcholine Receptors (nAChRs) binds to This compound Iodide This compound Iodide This compound Iodide->Nicotinic Acetylcholine Receptors (nAChRs) competitively binds to Ion Channel Opening Ion Channel Opening Nicotinic Acetylcholine Receptors (nAChRs)->Ion Channel Opening activates No Depolarization No Depolarization Nicotinic Acetylcholine Receptors (nAChRs)->No Depolarization prevents activation of Na+ influx / K+ efflux Na+ influx / K+ efflux Ion Channel Opening->Na+ influx / K+ efflux allows End-plate Potential End-plate Potential Na+ influx / K+ efflux->End-plate Potential generates Muscle Contraction Muscle Contraction End-plate Potential->Muscle Contraction initiates Compound Synthesis and Purification Compound Synthesis and Purification In vitro Screening In vitro Screening Compound Synthesis and Purification->In vitro Screening Binding Assays Binding Assays In vitro Screening->Binding Assays Determine affinity (Kd) Functional Assays Functional Assays In vitro Screening->Functional Assays Determine potency (IC50) Ex vivo Studies Ex vivo Studies Binding Assays->Ex vivo Studies Functional Assays->Ex vivo Studies Isolated Nerve-Muscle Preparation Isolated Nerve-Muscle Preparation Ex vivo Studies->Isolated Nerve-Muscle Preparation Assess neuromuscular block In vivo Studies In vivo Studies Isolated Nerve-Muscle Preparation->In vivo Studies Animal Models of Neuromuscular Blockade Animal Models of Neuromuscular Blockade In vivo Studies->Animal Models of Neuromuscular Blockade Evaluate in whole organism Data Analysis and Pharmacological Profiling Data Analysis and Pharmacological Profiling Animal Models of Neuromuscular Blockade->Data Analysis and Pharmacological Profiling

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mebezonium in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebezonium is a quaternary ammonium compound known for its muscle-relaxing properties and is an active ingredient in the veterinary euthanasia solution T61.[1][2] The analysis of quaternary ammonium compounds in biological matrices presents significant challenges due to their high hydrophilicity, permanent positive charge, thermal instability, and lack of a strong chromophore.[1] These properties make extraction and chromatographic separation difficult. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of this compound in plasma. The protocol employs solid-phase extraction (SPE) with an ion-pairing reagent to achieve efficient sample cleanup and concentration, followed by sensitive detection using a triple quadrupole mass spectrometer.

Experimental Protocols

  • Standards: this compound reference standard, Stable Isotope Labeled (SIL) Internal Standard (e.g., Succinylcholine-d18) or a structural analog (e.g., Lidocaine).[1][3]

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Ammonium formate, heptafluorobutyric acid (HFBA), formic acid, and HPLC-grade water.

  • Plasma: Blank human plasma from drug-free, healthy volunteers.

  • SPE Cartridges: C18 or similar reversed-phase cartridges.[1]

  • LC System: An Agilent 1100 HPLC system or equivalent.[1]

  • MS System: An API 2000 triple-quadrupole mass spectrometer or a comparable system equipped with a positive electrospray ionization (ESI) source.[1]

A solid-phase extraction method combined with an ion-pairing reagent is recommended for the detection of this compound.[1][2][4][5]

  • Spiking: To 1 mL of plasma sample (blank, calibration standard, or QC), add the internal standard (IS) solution and vortex briefly.

  • Pre-treatment: Add the ion-pairing reagent, heptafluorobutyric acid (HFBA), to the plasma sample.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an aqueous wash solution to remove polar interferences, followed by 1 mL of a weak organic wash solution (e.g., 20% methanol in water) to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).[1]

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

cluster_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma 1. Plasma Sample (1 mL) Add_IS 2. Add Internal Standard Plasma->Add_IS Add_IP 3. Add Ion-Pairing Reagent (HFBA) Add_IS->Add_IP Vortex1 Vortex Add_IP->Vortex1 Condition 4. Condition SPE Cartridge (Methanol, Water) Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Analyte Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Solid-Phase Extraction (SPE) Workflow for Plasma Samples.

The following tables summarize the starting parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

Parameter Setting
HPLC Column Phenomenex Synergi Hydro RP C18 (150 x 2 mm, 4 µm)[1]
Mobile Phase A 5 mM Ammonium Formate in Water, pH 3.5[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution Start with 90% A, gradient to 10% A over several minutes[1]
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40°C

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)[3]
This compound Transition Precursor: m/z 294; Product: m/z 276, 208[6]
IS Transition (Succinylcholine-d18) Precursor: m/z 154; Product: m/z 120[1]
IS Transition (Lidocaine) To be optimized based on standard infusion
Ion Source Temperature 400-500°C
Declustering Potential (DP) Optimized via infusion

| Collision Energy (CE) | Optimized via infusion |

Quantitative Data Summary

The method was validated based on established guidelines. The following tables summarize the performance characteristics gathered from published literature.

Table 3: Linearity and Sensitivity

Parameter Result Reference
Linear Range 1 - 20 mg/L [6]
Correlation Coefficient (r) 0.9979 [6]
Limit of Detection (LOD) 0.01 mg/L [3]

| Limit of Quantitation (LOQ) | 0.05 mg/L |[3] |

Table 4: Precision and Accuracy

Concentration Level Intra-day Precision (%CV) Intra-day Accuracy (%) Reference
10 mg/L 8.2% (n=6) Not Reported [6]
500 µg/L 13.9% (n=6) 101.2% [5]

| 2500 µg/L | 8.6% (n=6) | 99.3% |[5] |

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

SampleReceipt Sample Receipt (Plasma) SamplePrep Sample Preparation (SPE Protocol) SampleReceipt->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing (Integration & Calibration) LCMS->DataProc Report Quantification & Reporting DataProc->Report

LC-MS/MS Quantification Workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The method, which utilizes solid-phase extraction with an ion-pairing agent, demonstrates excellent sensitivity, precision, and accuracy.[3][5][6] It is suitable for a range of applications, including forensic toxicology, clinical research, and pharmacokinetic studies, providing a reliable tool for researchers in the field of drug development and analysis.

References

Application Notes and Protocols for Mebezonium Iodide in Neuromuscular Junction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mebezonium Iodide

This compound iodide is a quaternary ammonium compound classified as a non-depolarizing neuromuscular blocking agent.[1] Structurally, it acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction (NMJ). Its primary application has been as a component of the veterinary euthanasia solution T-61, in which it is combined with the general anesthetic embutramide and the local anesthetic tetracaine hydrochloride. In this formulation, this compound iodide induces muscle relaxation, contributing to respiratory arrest. For research purposes, the isolated compound can serve as a tool to investigate the function and pharmacology of the neuromuscular junction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound iodide is provided in Table 1.

Table 1: Physicochemical Properties of this compound Iodide

PropertyValueSource
Chemical Name trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide[2][3]
CAS Number 7681-78-9[2][4]
Molecular Formula C₁₉H₄₀I₂N₂[2][3][4]
Molecular Weight 550.3 g/mol [2][3]
Appearance White to off-white crystalline powder[1][5]
Solubility Soluble in water, slightly soluble in Methanol[1][5]
Stability Hygroscopic, moisture-sensitive[5]

Mechanism of Action at the Neuromuscular Junction

This compound iodide exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nicotinic acetylcholine receptors at the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, it prevents the influx of sodium ions that is necessary for the depolarization of the muscle fiber membrane. This inhibition of depolarization leads to a flaccid paralysis of skeletal muscle.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicles Synaptic Vesicles (containing ACh) Ca_influx->Vesicles triggers fusion ACh_release ACh Release Vesicles->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound (Antagonist) This compound->nAChR blocks Depolarization Depolarization nAChR->Depolarization activates No_Depolarization No Depolarization nAChR->No_Depolarization Contraction Muscle Contraction Depolarization->Contraction leads to Paralysis Muscle Paralysis No_Depolarization->Paralysis results in start Start receptor_prep Prepare nAChR-expressing cell membranes start->receptor_prep reagent_prep Prepare radioligand and This compound dilutions receptor_prep->reagent_prep incubation Incubate membranes, radioligand, and this compound reagent_prep->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Scintillation counting filtration->counting analysis Data analysis (IC₅₀, Kᵢ) counting->analysis end End analysis->end

References

Application Notes and Protocols for Determining Mebezonium's Acetylcholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mebezonium iodide is a quaternary ammonium compound recognized for its activity as a muscle relaxant.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3][4] This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction, resulting in muscle paralysis.[5][6] Understanding the potency of this compound as an AChE inhibitor is crucial for its pharmacological characterization and potential therapeutic applications.

These application notes provide a detailed protocol for a biochemical assay to determine the inhibitory activity of this compound on acetylcholinesterase. The described method is based on the well-established Ellman's assay, a simple and robust colorimetric method for measuring AChE activity.[7][8][9] The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[7][8] The rate of color formation is directly proportional to the AChE activity.

Principle of the Assay

The biochemical assay quantifies the inhibitory effect of this compound on the enzymatic activity of acetylcholinesterase. The enzymatic reaction involves the hydrolysis of acetylthiocholine to thiocholine, which in turn reacts with DTNB to produce a measurable color change. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

Figure 1: Signaling pathway of the Ellman's assay for acetylcholinesterase activity.

Ellmans_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine ATCh Acetylthiocholine (ATCh) ATCh->Thiocholine AChE Acetate Acetate TNB TNB (Yellow) Thiocholine->TNB reacts with DTNB DTNB DTNB (Colorless) This compound This compound This compound->AChE Inhibits

Materials and Reagents

  • Acetylcholinesterase (AChE): From Electrophorus electricus (electric eel) or human recombinant.

  • This compound Iodide: Analytical grade.

  • Acetylthiocholine Iodide (ATCh): Substrate for AChE.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent.

  • Phosphate Buffer: 0.1 M, pH 8.0.

  • 96-well microplates: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at 412 nm.

  • Multichannel pipette and tips.

  • Deionized water.

Experimental Protocols

1. Preparation of Reagents

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute the stock solution to a final working concentration of 0.1 U/mL with the same buffer immediately before use.

  • ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh.

  • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.

  • This compound Stock Solution (10 mM): Dissolve this compound iodide in deionized water to create a 10 mM stock solution.

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 1000 µM).

2. Assay Procedure

The following workflow outlines the steps for performing the AChE inhibition assay.

Figure 2: Experimental workflow for the AChE inhibition assay.

Assay_Workflow start Start prep_reagents Prepare Reagents (AChE, ATCh, DTNB, this compound) start->prep_reagents add_components Add to 96-well plate: - Buffer - this compound (or vehicle) - AChE Solution prep_reagents->add_components pre_incubate Pre-incubate for 15 minutes at 25°C add_components->pre_incubate add_substrate Add ATCh and DTNB Solution pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic mode, every 60s for 10 min) add_substrate->measure_absorbance data_analysis Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 measure_absorbance->data_analysis end End data_analysis->end

Step-by-Step Protocol:

  • Plate Setup: To each well of a 96-well microplate, add the following in the specified order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • 20 µL of the this compound dilution (or buffer for the control, and a known inhibitor for the positive control).

    • 20 µL of the AChE solution (0.1 U/mL).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: To initiate the enzymatic reaction, add 20 µL of a pre-mixed solution containing 10 mM ATCh and 10 mM DTNB to each well.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes.

3. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the this compound concentration.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Data Presentation

The following tables present hypothetical data for the determination of this compound's IC50 value against acetylcholinesterase.

Table 1: Raw Absorbance Data and Calculated Reaction Rates

This compound (µM)ΔAbs/min (Mean)ΔAbs/min (SD)
0 (Control)0.0500.003
0.10.0480.002
10.0420.003
100.0250.002
1000.0100.001
10000.0020.001

Table 2: Dose-Response Data for this compound Inhibition of AChE

This compound (µM)Log [this compound]% Inhibition (Mean)
0.1-74.0
1-616.0
10-550.0
100-480.0
1000-396.0

From the dose-response curve generated from the data in Table 2, the hypothetical IC50 value for this compound is determined to be 10 µM .

Logical Relationship for IC50 Determination

The determination of the IC50 value follows a logical progression from raw data to the final inhibitory concentration.

Figure 3: Logical flow for IC50 determination.

IC50_Logic rawData Raw Data Kinetic Absorbance Readings at 412 nm rateCalc Rate Calculation Slope of Absorbance vs. Time (ΔAbs/min) rawData->rateCalc inhibitionCalc % Inhibition Calculation [(V_control - V_inhibitor) / V_control] * 100 rateCalc->inhibitionCalc doseResponse Dose-Response Curve % Inhibition vs. Log[this compound] inhibitionCalc->doseResponse ic50 IC50 Determination Concentration at 50% Inhibition doseResponse->ic50

Conclusion

The protocol described in these application notes provides a reliable and reproducible method for determining the inhibitory activity of this compound against acetylcholinesterase. The use of the Ellman's assay in a 96-well format allows for high-throughput screening and quantitative assessment of inhibitor potency. The provided data and workflows serve as a comprehensive guide for researchers and scientists in the field of drug development and pharmacology.

References

Application Notes and Protocols: Electrophysiological Characterization of Mebezonium's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium iodide is a quaternary ammonium compound with a curariform paralytic action, indicating its role as a neuromuscular blocking agent.[1] Its chemical structure suggests a competitive antagonistic interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3][4][5] Understanding the precise electrophysiological effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the neuromuscular system.

These application notes provide detailed protocols for investigating the effects of this compound on nAChRs using patch-clamp and voltage-clamp electrophysiology techniques. The described methods are foundational for characterizing the potency, kinetics, and voltage-d-ependency of this compound's interaction with its target ion channels.

Signaling Pathways and Mechanisms

The primary signaling pathway affected by this compound is the cholinergic transmission at the neuromuscular junction. Acetylcholine (ACh) released from the motor neuron terminal binds to nAChRs on the muscle fiber's motor endplate, leading to depolarization and muscle contraction.[6][7][8] this compound, as a neuromuscular blocking agent, is hypothesized to act as a competitive antagonist at these nAChRs, preventing ACh from binding and thereby inhibiting muscle depolarization.[9][10]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds to Synaptic_Cleft Synaptic Cleft Na_ion Na⁺ Influx nAChR->Na_ion opens Depolarization End-Plate Potential (Depolarization) Na_ion->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound This compound->nAChR blocks

Neuromuscular junction signaling pathway and the inhibitory action of this compound.

Key Experiments and Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This technique is ideal for studying the effect of this compound on the total ion current mediated by nAChRs in response to their agonist, acetylcholine.

Objective: To determine the inhibitory concentration (IC50) of this compound on ACh-induced currents in a cell line expressing nAChRs (e.g., HEK293 cells stably expressing human adult muscle nAChRs) or in dissociated skeletal muscle cells.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with nAChRs) Dissociation Cell Dissociation Cell_Culture->Dissociation Plating Plating on Coverslips Dissociation->Plating Patch_Pipette Prepare Patch Pipette Plating->Patch_Pipette Giga_Seal Form Gigaohm Seal Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Set Voltage Clamp (-60 mV to -80 mV) Whole_Cell->Voltage_Clamp ACh_Application Apply ACh (e.g., 30 µM) Voltage_Clamp->ACh_Application Current_Recording Record Inward Current ACh_Application->Current_Recording Mebezonium_Application Co-apply ACh + Varying [this compound] Current_Recording->Mebezonium_Application Peak_Current Measure Peak Current Amplitude Current_Recording->Peak_Current Mebezonium_Application->Current_Recording Washout Washout Mebezonium_Application->Washout Dose_Response Construct Dose-Response Curve Peak_Current->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Workflow for whole-cell voltage-clamp analysis of this compound's effects.

Detailed Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the adult muscle nAChR subtype or prepare primary cultures of dissociated skeletal muscle fibers.

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.

    • Agonist/Antagonist Solutions: Prepare stock solutions of acetylcholine (ACh) and this compound iodide in the external solution. Prepare serial dilutions of this compound to be co-applied with a fixed concentration of ACh (e.g., 30 µM).

  • Recording Procedure:

    • Place a coverslip with adherent cells in the recording chamber on an inverted microscope and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

    • Apply the ACh solution for a short duration (e.g., 2-5 seconds) to elicit a baseline inward current.

    • After the current returns to baseline, co-apply the ACh solution with increasing concentrations of this compound.

    • Record the peak inward current at each this compound concentration.

    • Perform a washout with the external solution to ensure reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-induced current in the absence and presence of different concentrations of this compound.

    • Normalize the current amplitudes to the control (ACh alone) response.

    • Plot the normalized current as a function of the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve with a Hill equation to determine the IC50 value.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the study of this compound's effects on the properties of individual nAChR channels.

Objective: To investigate whether this compound acts as a competitive antagonist or an open-channel blocker by analyzing its effects on single-channel conductance and open probability.

Experimental Configurations:

  • Cell-Attached: The pipette is sealed to the cell membrane, leaving the cell intact. This configuration is useful for observing channel activity in a more physiological environment.

  • Outside-Out: A patch of the membrane is excised with the extracellular surface facing the bath solution. This allows for the application of agonists and antagonists to the extracellular side of the receptors.

Detailed Protocol (Outside-Out Configuration):

  • Pipette and Solution Preparation:

    • Prepare patch pipettes with a higher resistance (5-10 MΩ) to isolate a small number of channels.

    • The external and internal solutions are the same as for the whole-cell voltage-clamp experiments. The pipette will contain the internal solution, and the bath will be the external solution.

  • Recording Procedure:

    • Establish a whole-cell configuration as described previously.

    • Slowly pull the pipette away from the cell to excise a patch of membrane, which will reseal to form an outside-out patch.

    • Apply a low concentration of ACh (e.g., 100 nM - 1 µM) to the bath to activate single nAChR channels.

    • Record single-channel currents at a fixed holding potential (e.g., -70 mV).

    • Introduce this compound into the bath solution and record its effect on channel activity.

  • Data Analysis:

    • Measure the amplitude of single-channel currents to determine if this compound affects the channel's conductance.

    • Analyze the open and closed times of the channel to determine the open probability (Po).

    • A competitive antagonist is expected to decrease the frequency of channel opening without affecting the single-channel conductance or mean open time.

    • An open-channel blocker would be expected to cause flickering of the channel, leading to an apparent decrease in the mean open time.

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: Inhibitory Potency of this compound on ACh-Induced Currents

CompoundCell TypenAChR SubtypeAgonist Concentration (µM)IC50 (nM) [95% CI]Hill Slope
This compound (Illustrative) HEK293Adult Muscle (α1)2β1δε3050 [45-55]1.1
VecuroniumMouse Skeletal MuscleAdult Muscle3011.2N/A
AtracuriumMouse Skeletal MuscleAdult Muscle3024.4N/A
RocuroniumMouse Skeletal MuscleAdult Muscle3037.9N/A

Data for Vecuronium, Atracurium, and Rocuronium are from a study on mouse skeletal muscle and are provided for comparison.[11] The data for this compound is hypothetical and for illustrative purposes.

Table 2: Effects of this compound on Single-Channel Properties (Illustrative Data)

ConditionAgonist (ACh)[this compound] (nM)Single-Channel Conductance (pS)Mean Open Time (ms)Open Probability (Po)
Control1 µM045 ± 22.5 ± 0.30.8 ± 0.1
This compound1 µM5044 ± 22.4 ± 0.40.4 ± 0.08
This compound1 µM10045 ± 32.5 ± 0.30.2 ± 0.05

This data is hypothetical and illustrates the expected results for a competitive antagonist, where the open probability is reduced without a significant change in single-channel conductance or mean open time.

Logical Relationships in Experimental Design

The proposed experiments follow a logical progression from macroscopic to microscopic analysis of this compound's effects.

Whole_Cell Whole-Cell Voltage-Clamp IC50 Determine IC50 (Potency) Whole_Cell->IC50 Single_Channel Single-Channel Patch-Clamp Mechanism Elucidate Mechanism (Competitive vs. Open-Channel Block) Single_Channel->Mechanism IC50->Single_Channel Informs concentration range for Kinetics Analyze Channel Kinetics (Open/Closed Times) Mechanism->Kinetics Conductance Measure Single-Channel Conductance Mechanism->Conductance

Logical flow of experiments to characterize this compound's effects.

References

Mebezonium: Application Notes and Protocols for In Vitro Muscle Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium is a quaternary ammonium compound recognized for its activity as a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. By binding to these receptors, this compound effectively blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition prevents the depolarization of the muscle cell membrane, leading to a state of flaccid paralysis. While its effects are well-documented in vivo, particularly as a component of the veterinary euthanasia solution T-61, its application in cultured muscle cell experiments offers a powerful tool for dissecting the molecular mechanisms of neuromuscular transmission and for the screening of novel neuromuscular modulators.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cultured muscle cell experiments, tailored for researchers in muscle physiology, pharmacology, and drug development.

Application Notes

The use of this compound in cultured muscle cells, such as the C2C12 myoblast line, allows for the precise investigation of its effects on nAChR function and downstream signaling pathways in a controlled environment. Key applications include:

  • Characterization of Neuromuscular Blockade: Quantifying the inhibitory effects of this compound on muscle cell contraction and electrical activity.

  • Competitive Binding Assays: Determining the binding affinity and competitive nature of this compound against known nAChR agonists and antagonists.

  • Signal Transduction Studies: Investigating the impact of nAChR blockade by this compound on intracellular signaling cascades, such as calcium signaling.

  • Drug Screening: Utilizing this compound as a reference compound in high-throughput screening assays for novel compounds with potential neuromuscular activity.

  • Toxicity and Safety Assessment: Evaluating the cytotoxic effects of this compound and related compounds on muscle cell viability and function.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.

Table 1: Dose-Response of this compound on Myotube Contraction

This compound Concentration (µM)Inhibition of Contraction Frequency (%)
0.1
1
10
50
100
IC50 (µM)

Table 2: Competitive Binding of this compound against Acetylcholine

This compound Concentration (µM)Acetylcholine EC50 Shift-Ratio
01
1
10
100
pA2

Table 3: Effect of this compound on Acetylcholine-Induced Calcium Influx

This compound Concentration (µM)Peak Intracellular Ca2+ (% of Control)
0100
1
10
100
IC50 (µM)

Table 4: Cell Viability Assessment (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)
1
10
100
500
1000

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes, which are suitable for studying neuromuscular junction-related phenomena.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Tissue culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture C2C12 myoblasts in GM in T-75 flasks.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach with trypsin-EDTA, and re-plate at a lower density.

  • Differentiation Induction: For experiments, seed C2C12 myoblasts onto appropriate culture plates (e.g., 24-well or 96-well plates) in GM.

  • Once the cells reach approximately 90% confluency, aspirate the GM and replace it with DM.

  • Myotube Formation: Culture the cells in DM for 5-7 days, replacing the medium every 48 hours. Multinucleated, elongated myotubes will form.

G cluster_proliferation Proliferation Phase cluster_differentiation Differentiation Phase C2C12_myoblasts C2C12 Myoblasts Seeding Seeding in Growth Medium C2C12_myoblasts->Seeding Confluency Reach ~90% Confluency Seeding->Confluency Switch_Medium Switch to Differentiation Medium Confluency->Switch_Medium Induce Differentiation Myotube_Formation Myotube Formation (5-7 days) Switch_Medium->Myotube_Formation Mature_Myotubes Mature Myotubes Myotube_Formation->Mature_Myotubes G cluster_workflow Calcium Imaging Workflow Load_Cells Load Myotubes with Fluo-4 AM Wash Wash Excess Dye Load_Cells->Wash Add_this compound Incubate with This compound Wash->Add_this compound Read_Baseline Read Baseline Fluorescence Add_this compound->Read_Baseline Inject_ACh Inject Acetylcholine Read_Baseline->Inject_ACh Read_Signal Record Calcium Transient Inject_ACh->Read_Signal Analyze Analyze Peak Fluorescence Read_Signal->Analyze G cluster_pathway Neuromuscular Junction Signaling ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks Depolarization Membrane Depolarization nAChR->Depolarization Na+ Influx Ca_Influx Voltage-gated Ca2+ Channel Opening & Ca2+ Influx Depolarization->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction

Application Notes and Protocols for High-Throughput Screening of Mebezonium Activity Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium iodide is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ). By blocking these receptors, this compound prevents acetylcholine from binding, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction. This activity makes it a subject of interest for studying neuromuscular transmission and for the discovery of novel modulators that could either enhance or inhibit its effects.

These application notes provide a framework for developing and executing high-throughput screening (HTS) campaigns to identify and characterize modulators of this compound activity. The protocols are designed for researchers in drug discovery and related fields, offering detailed methodologies for primary screening, secondary validation, and functional confirmation.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the cholinergic signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Motor Neuron AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channels Motor Neuron AP->Ca_channel Opens ACh_Vesicles ACh Vesicles Ca_channel->ACh_Vesicles Ca²⁺ influx triggers fusion ACh_Release ACh_Vesicles->ACh_Release Release ACh ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Na_Influx Na⁺ Influx nAChR->Na_Influx Opens channel Depolarization Depolarization (End Plate Potential) Na_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction This compound This compound This compound->nAChR Blocks

Caption: Neuromuscular junction signaling and this compound's mechanism of action.

High-Throughput Screening Workflow

A typical HTS workflow to identify modulators of this compound activity involves a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate these hits and eliminate false positives.

Compound_Library Compound Library Primary_Screen Primary HTS: Fluorescence-based Calcium Influx Assay Compound_Library->Primary_Screen Hit_Identification Identify Initial Hits Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Screen Secondary Screen: Cell Viability Assay Dose_Response->Secondary_Screen Functional_Assay Confirmatory Assay: In Vitro NMJ Muscle Contraction Dose_Response->Functional_Assay Potent Compounds False_Positives Eliminate Cytotoxic Compounds Secondary_Screen->False_Positives Validated_Hits Validated Hits Functional_Assay->Validated_Hits

Caption: High-throughput screening workflow for this compound modulators.

Protocol 1: Primary High-Throughput Screening - Fluorescence-Based Calcium Influx Assay

This assay identifies compounds that modulate the inhibitory effect of this compound on nAChR activation by measuring changes in intracellular calcium levels.

1.1. Materials and Reagents:

  • Cell Line: C2C12 myoblasts differentiated into myotubes, or a cell line stably expressing the muscle-type nAChR (e.g., HEK293 or CHO cells).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Agonist: Acetylcholine (ACh) or a stable analog like Carbamylcholine.

  • Antagonist: this compound iodide.

  • Fluorescent Calcium Indicator: Fluo-4 AM or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compound Library: Test compounds dissolved in DMSO.

  • Instrumentation: Automated liquid handler and a fluorescence plate reader with kinetic reading capabilities.

1.2. Experimental Protocol:

  • Cell Plating:

    • Seed differentiated C2C12 myotubes or nAChR-expressing cells into 384-well plates at an optimized density.

    • Incubate for 24-48 hours to allow for cell adherence and recovery.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in Assay Buffer.

    • Remove the culture medium from the plates and add the Fluo-4 AM loading solution to each well.

    • Incubate the plates for 30-60 minutes at 37°C.

    • Wash the cells gently with Assay Buffer to remove excess dye.

  • Compound Addition:

    • Using an automated liquid handler, add the test compounds and this compound iodide to the appropriate wells.

    • Controls:

      • Negative Control (0% inhibition): Wells with agonist only.

      • Positive Control (100% inhibition): Wells with a saturating concentration of this compound iodide.

      • Vehicle Control: Wells with DMSO at the same final concentration as the compound wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) kinetically.

    • Inject the agonist (ACh) into all wells simultaneously using the plate reader's injection system.

    • Record the fluorescence signal for 60-120 seconds post-injection.

1.3. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data using the positive and negative controls:

    • % Inhibition = 100 * (1 - (ΔF_compound - ΔF_positive) / (ΔF_negative - ΔF_positive))

  • Identify hits as compounds that either significantly enhance or reduce the inhibitory effect of this compound.

Protocol 2: Secondary Assay - Cell Viability

This assay is crucial to eliminate false positives from the primary screen that may be cytotoxic.

2.1. Materials and Reagents:

  • Cell Line: Same as in the primary screen.

  • Assay Plates: 384-well, clear-bottom microplates.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

  • Solubilization Solution (for MTT): DMSO or a solution of SDS in HCl.

  • Instrumentation: Absorbance or luminescence plate reader.

2.2. Experimental Protocol:

  • Cell Plating and Compound Treatment:

    • Plate cells and treat with the hit compounds from the primary screen at the same concentrations used previously.

    • Incubate for a period that reflects the duration of the primary assay (e.g., 1-2 hours) or longer (e.g., 24 hours) to assess long-term toxicity.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm.

  • ATP-based Assay:

    • Follow the manufacturer's instructions to add the luminescent reagent to each well.

    • Incubate for a short period to stabilize the signal.

    • Measure the luminescence.

2.3. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

  • Compounds that significantly reduce cell viability are flagged as cytotoxic and may be excluded from further investigation as specific modulators of this compound activity.

Protocol 3: Confirmatory Functional Assay - In Vitro Neuromuscular Junction (NMJ) Model

This assay provides a more physiologically relevant context to confirm the activity of validated hits by measuring muscle contraction.

3.1. Materials and Reagents:

  • In Vitro NMJ Model: Co-culture of human iPSC-derived motor neurons and skeletal muscle cells.

  • Assay Plates: Multi-well plates suitable for microscopy and functional measurements (e.g., with integrated electrodes or optically clear bottoms).

  • Stimulation: Glutamate or optogenetic stimulation of motor neurons.

  • Measurement: High-content imaging system to monitor muscle cell contraction (e.g., via changes in cell length or displacement of embedded beads) or a microelectrode array (MEA) system to measure electrical activity.

  • Validated Hit Compounds, this compound, and Controls.

3.2. Experimental Protocol:

  • Establish NMJ Co-culture:

    • Follow established protocols to differentiate and co-culture motor neurons and skeletal muscle cells until functional NMJs are formed.

  • Compound Treatment:

    • Treat the NMJ cultures with the validated hit compounds in the presence of a sub-maximal inhibitory concentration of this compound. Include appropriate controls.

  • Stimulation and Measurement:

    • Stimulate the motor neurons to induce muscle contraction.

    • Record the contractile activity using the chosen measurement system.

3.3. Data Analysis:

  • Quantify the degree of muscle contraction (e.g., amplitude, frequency).

  • Compare the contractile response in the presence of the hit compounds to the controls to confirm their modulatory effect on this compound's neuromuscular blockade.

Data Presentation

Quantitative data from the screening assays should be organized into clear tables for easy comparison and interpretation.

Table 1: Primary HTS Results for Hypothetical Hit Compounds

Compound IDConcentration (µM)% Inhibition of ACh Response (with this compound)Hit Classification
Cmpd-0011085.2 ± 4.1No significant modulation
Cmpd-0021045.7 ± 3.5Potentiator of this compound
Cmpd-0031098.1 ± 2.9Potentiator of this compound
Cmpd-0041088.3 ± 5.0No significant modulation
Cmpd-0051015.6 ± 2.8Inhibitor of this compound
This compound only1 (IC₅₀)50.0 ± 3.2-
Vehicle-0.0 ± 2.1-

Table 2: Dose-Response Data for Validated Hits

Compound IDTargetIC₅₀ / EC₅₀ (µM)Hill SlopeMax Response (%)
This compoundnAChR1.2 ± 0.21.1100
Cmpd-002 (Potentiator)This compound Activity2.5 ± 0.41.395
Cmpd-005 (Inhibitor)This compound Activity5.8 ± 0.70.980

Table 3: Secondary Assay Results - Cytotoxicity

Compound IDConcentration (µM)Cell Viability (%)Cytotoxic?
Cmpd-0021098.5 ± 3.7No
Cmpd-0031012.3 ± 2.1Yes
Cmpd-0051095.1 ± 4.2No
Staurosporine (Control)15.6 ± 1.5Yes

Logical Relationship for Hit Selection

The following diagram illustrates the decision-making process for advancing compounds through the screening cascade.

Start Start with Primary Screen Hits Dose_Response_Check Potent in Dose-Response? Start->Dose_Response_Check Cytotoxicity_Check Non-Cytotoxic? Dose_Response_Check->Cytotoxicity_Check Yes Discard_Potency Discard: Low Potency Dose_Response_Check->Discard_Potency No Functional_Assay_Check Active in Functional NMJ Assay? Cytotoxicity_Check->Functional_Assay_Check Yes Discard_Cytotoxic Discard: Cytotoxic Cytotoxicity_Check->Discard_Cytotoxic No Discard_Functional Discard: Inactive in NMJ Model Functional_Assay_Check->Discard_Functional No Validated_Hit Validated Hit for Further Development Functional_Assay_Check->Validated_Hit Yes

Caption: Decision tree for hit validation and advancement.

Application Notes and Protocols for the Analytical Detection of Mebezonium in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mebezonium is a quaternary ammonium compound and a muscle-relaxing agent.[1][2] Its detection and quantification in biological samples are crucial in forensic toxicology and pharmacokinetic studies. Due to its chemical nature, analyzing this compound presents certain analytical challenges.[1][2] This document provides detailed application notes and protocols for the sensitive and specific detection of this compound in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method that has been successfully applied for its quantitation.[1][2][3]

I. Analytical Method Overview: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the determination of this compound in biological samples due to its high selectivity and sensitivity.[3][4] The method generally involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: The primary goal of sample preparation is to isolate this compound from the complex biological matrix, remove interferences, and concentrate the analyte.[5][6] Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][7] For quaternary ammonium compounds like this compound, SPE combined with an ion-pairing reagent has been shown to be effective.[1][2]

2. Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other compounds in the extracted sample.[1][2][3] A reversed-phase C18 column is commonly employed for this purpose.[1][2]

3. Mass Spectrometric Detection: Tandem mass spectrometry, operated in the Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the detection and quantification of this compound.[3][8] This involves monitoring a specific precursor-to-product ion transition for the analyte.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the detection of this compound using LC-MS/MS as reported in the literature.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ)

AnalyteMethodLODLOQReference
This compound IodideLC-MS/MS0.01 mg/L0.05 mg/L[3]
EmbutramideLC-MS/MS0.01 mg/L0.05 mg/L[3]

Table 2: Reported Concentrations of this compound in Biological Samples

Biological MatrixConcentrationCase DetailsReference
Femoral Vein Serum10.9 mg/LVeterinarian[1][2]
Liver24.80 mg/kg37-year-old female[3]
Muscle2.80 mg/kg37-year-old female[3]
Femoral Blood5.06 mg/L (Embutramide)37-year-old female[3]
Vitreous Humor2.74 mg/L (Embutramide)37-year-old female[3]

III. Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in blood serum/plasma based on established methodologies.[1][2]

Protocol: Quantification of this compound in Serum/Plasma by LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Lidocaine)[3]

  • Heptafluorobutyric acid (HFBA)

  • Ammonium formate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) C18 cartridges

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Precondition the SPE Cartridge: Wash a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: To 1 mL of serum/plasma sample, add the internal standard. Add 1 mL of an aqueous solution of the ion-pairing reagent, heptafluorobutyric acid. Load the mixture onto the preconditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a water-methanol mixture (95:5, v/v).

  • Elution: Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Phenomenex Synergi Hydro RP C18 (or equivalent)[1][2]

    • Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH 3.5)[1][2]

    • Mobile Phase B: Acetonitrile[1][2]

    • Gradient: A suitable gradient to ensure separation of this compound from matrix components. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor > Product Ion Transition: To be determined by infusing a standard solution of this compound.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank serum/plasma with known concentrations of this compound.

  • Process the calibration standards alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Serum, Plasma) Add_IS Add Internal Standard BiologicalSample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

logical_relationship Analyte This compound (Quaternary Ammonium Compound) Challenge Analytical Challenge: High Polarity, Low Volatility Analyte->Challenge Matrix Biological Matrix (e.g., Blood, Urine, Tissue) Matrix->Challenge Solution LC-MS/MS Challenge->Solution SamplePrep Sample Preparation (SPE with Ion-Pairing) Solution->SamplePrep Separation Chromatographic Separation (Reversed-Phase HPLC) SamplePrep->Separation Detection Mass Spectrometric Detection (ESI-MRM) Separation->Detection Result Sensitive & Specific Quantification Detection->Result

Caption: Logical relationship of this compound analysis.

References

Application Notes and Protocols for In Vitro Studies with Mebezonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium iodide is a quaternary ammonium compound recognized for its activity as a muscle relaxant and an antiseptic agent.[1] As a cationic surfactant, it interacts with biological membranes.[1] Its primary mechanism of action as a muscle relaxant is the blockade of neuromuscular transmission, making it a subject of interest for in vitro studies of the neuromuscular junction and related pathologies.[1] These application notes provide detailed protocols for the preparation and use of this compound iodide in various in vitro experimental settings.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound iodide is presented in the table below.

PropertyValueReference
Molecular Formula C₁₉H₄₀I₂N₂[2]
Molecular Weight 550.34 g/mol [2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1][2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed and protect from light and moisture.[3]

Stock Solution Preparation

For in vitro experiments, a concentrated stock solution of this compound iodide should be prepared to ensure accurate and reproducible dilutions.

Protocol for 10 mM Stock Solution in Sterile Water:

  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Weighing: Accurately weigh 5.50 mg of this compound iodide powder.

  • Dissolution: Add the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.

  • Mixing: Vortex the solution until the this compound iodide is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month). Protect from light.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound iodide on a selected cell line.

Materials:

  • Cells of interest (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound iodide stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound iodide from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound iodide-containing medium to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

In Vitro Neuromuscular Junction (NMJ) Functional Assay

This protocol provides a framework for assessing the effect of this compound iodide on the function of an in vitro NMJ model. Advanced "NMJ-on-a-chip" systems can provide a more physiologically relevant model.[1][3][4][5][6]

Materials:

  • Co-culture of motor neurons and myotubes forming functional NMJs

  • Co-culture medium

  • This compound iodide stock solution (10 mM)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Acetylcholine (ACh) solution

  • Microscope with live-cell imaging capabilities

Procedure:

  • Calcium Indicator Loading: Load the co-culture with a fluorescent calcium indicator according to the manufacturer's protocol.

  • Baseline Recording: Record baseline myotube contractions and calcium transients.

  • This compound Iodide Treatment: Add this compound iodide to the co-culture medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Incubate for a predetermined time (e.g., 30 minutes).

  • ACh Stimulation: Stimulate the co-culture with a pulse of acetylcholine to induce myotube contraction.

  • Data Acquisition: Record the myotube contractions and calcium transients following ACh stimulation in the presence of this compound iodide.

  • Data Analysis: Quantify the frequency and amplitude of myotube contractions and calcium transients and compare them to the baseline recordings to determine the inhibitory effect of this compound iodide.

Signaling Pathways and Experimental Workflows

experimental_workflow

signaling_pathway

Data Presentation

The following tables provide a template for summarizing quantitative data from in vitro experiments with this compound iodide.

Table 1: Cytotoxicity of this compound Iodide on Various Cell Lines

Cell LineIncubation Time (hours)IC₅₀ (µM)
e.g., C2C1224* empirically determined
48* empirically determined
72* empirically determined
e.g., SH-SY5Y24* empirically determined
48* empirically determined
72* empirically determined

Table 2: Effect of this compound Iodide on NMJ Function

Concentration (µM)Inhibition of Myotube Contraction (%)Change in Calcium Transient Amplitude (%)
1* empirically determined* empirically determined
10* empirically determined* empirically determined
100* empirically determined* empirically determined

Discussion and Troubleshooting

  • Solubility: While this compound iodide is water-soluble, ensuring complete dissolution in stock solutions is critical. If precipitation is observed, gentle warming may aid dissolution.

  • Stability: The stability of this compound iodide in complex cell culture media over long incubation periods should be empirically determined for specific experimental conditions.[7][8][9] Degradation could lead to a decrease in potency over time.

  • Cell Line Specificity: The cytotoxic effects of this compound iodide may vary between different cell lines. It is important to determine the IC₅₀ for each cell line used.

  • Off-Target Effects: As a quaternary ammonium compound, this compound iodide may have off-target effects unrelated to nAChR antagonism. Researchers should consider appropriate controls to account for these potential effects.

  • Iodide Component: The iodide moiety of the compound may have independent biological effects, such as inducing apoptosis in some cell types.[10] This should be considered when interpreting results.

References

Mebezonium: Application Notes for the Study of Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for utilizing Mebezonium in the study of nAChR subtypes, focusing on its presumed antagonist activity at the neuromuscular junction. The protocols outlined below are generalized and should be adapted based on specific experimental goals and available resources.

Quantitative Data Summary

Extensive literature searches did not yield specific quantitative binding data (e.g., Ki or IC50 values) for this compound iodide at different acetylcholine receptor subtypes. Its primary characterization is as a neuromuscular blocking agent, suggesting a high affinity for muscle-type nicotinic acetylcholine receptors. Researchers investigating the quantitative pharmacology of this compound would need to perform receptor binding or functional assays to determine these values.

Receptor SubtypeLigandKi (nM)IC50 (nM)Reference
Muscle-type nAChRThis compound iodideData not availableData not availableN/A
Neuronal nAChR (various)This compound iodideData not availableData not availableN/A
Muscarinic AChR (M1-M5)This compound iodideData not availableData not availableN/A

Table 1: Summary of Available Quantitative Data for this compound Iodide. As indicated, specific binding affinities for this compound at acetylcholine receptor subtypes are not currently documented in the public domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway at the neuromuscular junction and a general workflow for investigating the effects of this compound.

Neuromuscular Junction Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ influx->Synaptic Vesicles (ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to Na+ influx / K+ efflux Na+ influx / K+ efflux nAChR->Na+ influx / K+ efflux opens channel End-plate potential End-plate potential Na+ influx / K+ efflux->End-plate potential generates Muscle Contraction Muscle Contraction End-plate potential->Muscle Contraction initiates This compound This compound This compound->nAChR blocks

Neuromuscular junction signaling and this compound's inhibitory action.

Experimental Workflow for this compound Characterization Hypothesis Hypothesis: This compound is a competitive antagonist at muscle-type nAChRs. Experiment_Design Experimental Design Hypothesis->Experiment_Design Binding_Assay Radioligand Binding Assay (Competition) Experiment_Design->Binding_Assay Functional_Assay Electrophysiology (TEVC / Patch-clamp) Experiment_Design->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Ki_Determination Determine Ki value Data_Analysis->Ki_Determination IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination Conclusion Conclusion: Characterize this compound's potency and mechanism of action. Ki_Determination->Conclusion IC50_Determination->Conclusion

Workflow for characterizing this compound's receptor interaction.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific nAChR subtype by measuring its ability to compete with a known radiolabeled antagonist.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the desired nAChR subtype (e.g., TE671 cells for muscle-type nAChRs) or tissue homogenates rich in the target receptor (e.g., electric organ from Torpedo).

  • Radioligand: A high-affinity nAChR antagonist radiolabeled with 3H or 125I (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin).

  • Test Compound: this compound iodide.

  • Non-specific Binding Control: A high concentration of a non-labeled nAChR antagonist (e.g., 1 mM nicotine or d-tubocurarine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target nAChR subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

    • Competition: Receptor membranes + Radioligand + varying concentrations of this compound iodide.

  • Incubation: Add the components to the wells, typically starting with the buffer, then the unlabeled compounds (this compound or non-specific control), followed by the radioligand, and finally the membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol assesses the functional effect of this compound on nAChR activity by measuring acetylcholine-induced currents in Xenopus oocytes expressing the receptor subtype of interest.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine (ACh).

  • Test Compound: this compound iodide.

  • Two-electrode voltage clamp setup.

  • Microinjection apparatus.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Application of Compounds:

    • Establish a baseline current by perfusing with ND96 solution.

    • Apply a known concentration of ACh to elicit an inward current.

    • To test for antagonist activity, pre-incubate the oocyte with varying concentrations of this compound for a set period (e.g., 1-2 minutes) before co-applying ACh and this compound.

  • Data Acquisition and Analysis:

    • Record the peak amplitude of the ACh-induced currents in the absence and presence of different concentrations of this compound.

    • Normalize the current responses in the presence of this compound to the control response (ACh alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data with a dose-response curve to determine the IC50 of this compound for the inhibition of the ACh-induced current.

    • To investigate the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curves for ACh in the presence of increasing concentrations of this compound.

Conclusion

While the existing literature qualitatively establishes this compound as a neuromuscular blocking agent, a thorough quantitative characterization of its interaction with various acetylcholine receptor subtypes is lacking. The protocols provided here offer a foundational approach for researchers to determine the binding affinity and functional potency of this compound. Such studies would be invaluable in elucidating its precise mechanism of action and its potential as a pharmacological tool for probing the structure and function of nicotinic acetylcholine receptors.

Troubleshooting & Optimization

Technical Support Center: Mebezonium Iodide In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebezonium iodide in vitro. The information is presented in a question-and-answer format to directly address common challenges, with a focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound iodide and what are its properties?

This compound iodide is a quaternary ammonium compound, appearing as a white to off-white crystalline powder.[1][2] It is known for its use as a muscle relaxant and antiseptic agent.[1][2] A key physical characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1]

Q2: What is the known solubility of this compound iodide?

Obtaining precise, quantitative solubility data for this compound iodide from publicly available sources is challenging. However, qualitative descriptions indicate that it is soluble in water and slightly soluble in methanol.[1] Due to its classification as a quaternary ammonium salt, it is expected to have limited solubility in non-polar organic solvents.

Data Presentation: Solubility Profile

SolventReported Solubility
WaterSoluble / Slightly Soluble[1]
MethanolSlightly Soluble[1]
DMSONo data available, but generally a good solvent for poorly soluble compounds.
EthanolNo specific data available.

Note: The conflicting reports of "soluble" and "slightly soluble" in water suggest that the solubility may be concentration-dependent or influenced by experimental conditions such as temperature and pH. Researchers are advised to determine the solubility empirically for their specific experimental setup.

Troubleshooting Guide: Overcoming Solubility Issues

Q3: I am having trouble dissolving this compound iodide in my aqueous cell culture medium. What should I do?

Difficulty dissolving this compound iodide directly in aqueous buffers or media is a common issue. Here is a step-by-step guide to address this:

  • Start with a High-Concentration Stock Solution in an Appropriate Solvent:

    • Recommended Primary Solvent: Based on available information, sterile, deionized water is the recommended starting solvent.

    • Alternative Organic Solvents: If aqueous solubility is insufficient for your desired stock concentration, Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro use. Ethanol can also be considered.

  • Follow a Step-wise Dilution Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM) in your chosen solvent (e.g., sterile water or DMSO).

    • To prepare your working solution, perform a serial dilution of the stock solution into your cell culture medium. Crucially, add the stock solution to the medium, not the other way around, while vortexing or gently mixing. This helps to avoid precipitation.

    • Ensure the final concentration of any organic solvent in your cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Employ Physical Dissolution Aids:

    • Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Vortexing/Sonication: Vigorous vortexing or brief sonication in a water bath can help to break down powder aggregates and enhance dissolution.

Q4: My this compound iodide solution appears cloudy or has formed a precipitate. What can I do?

Precipitation can occur if the solubility limit is exceeded in the final solution. Here are some troubleshooting steps:

  • Review your Dilution: Ensure the final concentration of this compound iodide in your aqueous medium does not exceed its solubility limit. You may need to prepare a more dilute working solution.

  • Check Solvent Concentration: Verify that the final concentration of any organic co-solvent (like DMSO) is within a non-toxic and miscible range for your aqueous medium.

  • pH Adjustment: The pH of your final solution can influence the solubility of some compounds. While this compound iodide is a quaternary ammonium salt and its charge is not pH-dependent, the overall formulation's pH could still play a role. Ensure the pH of your final medium is within the desired physiological range.

  • Filter Sterilization: If you suspect particulate matter that is not dissolved compound, you can filter your final working solution through a 0.22 µm sterile filter before adding it to your cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Iodide Stock Solution in Sterile Water

Materials:

  • This compound iodide powder (handle with appropriate personal protective equipment)

  • Sterile, deionized water

  • Sterile, conical tube (e.g., 15 mL)

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Weigh out the required amount of this compound iodide. The molecular weight of this compound iodide is approximately 550.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 5.50 mg.

  • Add the weighed this compound iodide to the sterile conical tube.

  • Add a small volume of sterile water (e.g., 0.5 mL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, you can sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Once fully dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).

  • Vortex briefly to ensure a homogenous solution.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound iodide. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells of interest in culture

  • 96-well cell culture plates

  • This compound iodide working solutions (prepared by diluting the stock solution in cell culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound iodide. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., 0.1% DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway: Neuromuscular Blockade by this compound Iodide

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor End Plate) ActionPotential Action Potential Arrives Ca_influx Voltage-gated Ca²⁺ channels open ActionPotential->Ca_influx 1. Vesicle_fusion ACh Vesicle Fusion Ca_influx->Vesicle_fusion 2. Ca²⁺ influx ACh_release Acetylcholine (ACh) Release Vesicle_fusion->ACh_release 3. ACh ACh ACh_release->ACh 4. nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to nAChR This compound This compound Iodide This compound->nAChR Competitively Blocks Ion_channel Ion Channel (Closed) nAChR->Ion_channel Prevents Opening No_depolarization No Depolarization Ion_channel->No_depolarization Muscle_relaxation Muscle Relaxation No_depolarization->Muscle_relaxation

Caption: Competitive antagonism of this compound iodide at the neuromuscular junction.

Experimental Workflow: Solubilizing this compound Iodide for In Vitro Assays

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Step 3: Application weigh Weigh this compound Iodide Powder dissolve Dissolve in Primary Solvent (e.g., Sterile Water or DMSO) weigh->dissolve aid Apply Physical Aids (Vortex, Sonicate, Warm) dissolve->aid stock High-Concentration Stock Solution aid->stock dilute Serial Dilution of Stock into Medium stock->dilute e.g., 1:1000 mix Vigorous Mixing dilute->mix working Final Working Solution mix->working apply Add to Cell Culture working->apply

Caption: Workflow for preparing this compound iodide solutions for cell-based assays.

References

Technical Support Center: Optimizing Mebezonium Concentration for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on optimizing the concentration of neuromuscular blocking agents, with a focus on Mebezonium, for experimental applications. Due to the limited availability of public research data on this compound as a standalone agent, this guide also provides general principles and protocols applicable to the characterization of novel neuromuscular blocking compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known role in neuromuscular blockade?

Q2: What is the general mechanism of action for a non-depolarizing neuromuscular blocking agent?

Non-depolarizing neuromuscular blocking agents (NMBAs) act as competitive antagonists to acetylcholine at the nicotinic ACh receptors on the postsynaptic membrane of the neuromuscular junction.[3][4] By binding to these receptors, they prevent ACh from binding and thus inhibit the depolarization of the muscle fiber membrane, leading to muscle relaxation and paralysis.[3][4] It is presumed that this compound acts via a similar non-depolarizing mechanism.

Q3: How do I determine the optimal concentration of a novel NMBA like this compound for my experiments?

The optimal concentration must be determined empirically for each experimental setup. The standard method is to generate a concentration-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). This value represents the concentration of the drug that produces 50% of its maximal effect.

Q4: What experimental systems can be used to study the effects of this compound?

Several in vitro and ex vivo models are suitable for characterizing NMBAs:

  • Isolated Nerve-Muscle Preparations: The phrenic nerve-diaphragm preparation from rodents is a classic and robust model. It allows for the direct measurement of muscle contractile force in response to nerve stimulation.

  • Cell-Based Assays: Co-cultures of motor neurons and skeletal muscle cells, often derived from induced pluripotent stem cells (iPSCs), can form functional neuromuscular junctions in vitro.[5][6][7][8] These systems allow for higher-throughput screening and more detailed mechanistic studies.

  • Microelectrode Arrays (MEAs): These systems can measure the electrical activity of both neurons and muscle cells, providing data on synaptic transmission and muscle contraction.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable neuromuscular blockade at expected concentrations. 1. Compound Instability: this compound solution may have degraded. 2. Incorrect Buffer Composition: pH, ionic strength, or presence of interfering substances in the buffer. 3. Low Potency: The effective concentration may be much higher than anticipated. 4. Tissue Viability Issues: The nerve-muscle preparation or cell culture may not be healthy.1. Prepare fresh solutions of this compound for each experiment. Refer to the Safety Data Sheet (SDS) for storage and stability information.[9][10][11][12][13][14][15] 2. Ensure the physiological buffer (e.g., Krebs-Ringer solution) is correctly prepared and at the appropriate pH and temperature. 3. Perform a wider range of concentrations in your dose-response study. 4. Verify tissue viability through control experiments (e.g., response to direct muscle stimulation, response to a known NMBA).
High variability in results between experiments. 1. Inconsistent Tissue Preparation: Differences in dissection or cell culture plating density. 2. Fluctuations in Experimental Conditions: Temperature, pH, or oxygenation of the buffer may vary. 3. Pipetting Errors: Inaccurate dilutions of the compound.1. Standardize the dissection and tissue mounting procedures or cell seeding protocols. 2. Carefully monitor and control the experimental environment. 3. Use calibrated pipettes and perform serial dilutions carefully.
Sudden loss of muscle response, even at low concentrations. 1. Solvent Effects: The solvent used to dissolve this compound (if not a physiological buffer) may be toxic to the preparation. 2. Off-Target Effects: The compound may have other cytotoxic effects at the concentrations tested.1. Determine the maximum tolerated solvent concentration in a control experiment. 2. Observe the preparation for any signs of damage (e.g., changes in muscle appearance, cell death in cultures). Consider testing for off-target effects.
Difficulty achieving a full blockade (100% inhibition). 1. Partial Agonist Activity: The compound may have some agonist properties at the ACh receptor. 2. Presence of a Resistant Muscle Fiber Population: Not all muscle fibers may be equally sensitive. 3. Compound Precipitation: The compound may not be fully soluble at higher concentrations.1. This is a characteristic of the drug and should be noted. 2. This is a physiological limitation of the preparation. 3. Visually inspect the solutions at high concentrations for any precipitate. If necessary, adjust the solvent or perform a solubility test.

Experimental Protocols

Protocol 1: Generating a Concentration-Response Curve in an Isolated Phrenic Nerve-Diaphragm Preparation
  • Preparation:

    • Dissect the phrenic nerve-diaphragm from a rodent (e.g., rat or mouse) and mount it in an organ bath containing oxygenated Krebs-Ringer buffer at 37°C.

    • Attach the diaphragm to a force transducer to measure isometric contractions.

    • Place stimulating electrodes on the phrenic nerve.

  • Stimulation and Recording:

    • Deliver supramaximal single stimuli to the phrenic nerve at a constant frequency (e.g., 0.1 Hz) to elicit twitch responses.

    • Record the baseline twitch amplitude for a stabilization period (e.g., 15-20 minutes).

  • Drug Application:

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Measure the percentage inhibition of the twitch response at each concentration relative to the baseline.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: In Vitro Neuromuscular Junction Assay Using a Cell Co-culture System
  • Cell Culture:

    • Co-culture human iPSC-derived motor neurons and myotubes on a suitable substrate (e.g., Matrigel-coated multi-well plates).[5][6][7]

    • Allow the cells to differentiate and form functional neuromuscular junctions.[8]

  • Assay Preparation:

    • Wash the cells with a physiological buffer.

    • Add a calcium indicator dye (e.g., Fluo-4 AM) to the cells to monitor muscle cell calcium transients, which are indicative of contraction.

  • Drug Application and Stimulation:

    • Add varying concentrations of this compound to the wells.

    • Stimulate the motor neurons to fire action potentials. This can be done electrically or, if the neurons express channelrhodopsin, optogenetically.[5]

  • Data Acquisition and Analysis:

    • Use a fluorescence microscope or a plate reader to measure the changes in intracellular calcium in the myotubes in response to neuronal stimulation.

    • Quantify the inhibitory effect of this compound on the calcium transients at each concentration.

    • Generate a concentration-response curve and calculate the IC50.

Quantitative Data Summary

As specific quantitative data for this compound's neuromuscular blocking activity is not publicly available, the following table provides a template for how to structure such data once obtained from the experiments described above. For comparison, typical EC50/ED50 values for some common NMBAs are included.

Compound Experimental System Parameter Value
This compound e.g., Rat Phrenic Nerve-DiaphragmIC50To be determined
This compound e.g., Human iPSC NMJ Co-cultureIC50To be determined
Tubocurarine Human (in vivo)ED500.236 mg/kg
Pancuronium Human (in vivo)ED500.048 mg/kg
Vecuronium ex vivoEC50Concentration-dependent
Rocuronium ex vivoEC50Concentration-dependent

Note: EC50/ED50 values can vary significantly depending on the experimental model and conditions.[16][17]

Visualizations

Neuromuscular_Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR binds to EPP End Plate Potential (Depolarization) nAChR->EPP generates Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction initiates

Caption: Signaling pathway of normal neuromuscular transmission.

NMBA_Blockade cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ACh_release ACh Release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR binding blocked This compound This compound (NMBA) This compound->nAChR competitively binds No_EPP No End Plate Potential nAChR->No_EPP No_Contraction No Muscle Contraction No_EPP->No_Contraction

Caption: Mechanism of non-depolarizing neuromuscular blockade by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare in vitro/ex vivo Neuromuscular Junction Model Stab Stabilize and Record Baseline Activity Prep->Stab Dose Apply Increasing Concentrations of this compound Stab->Dose Record Record Inhibitory Effect at Each Concentration Dose->Record Record->Dose next concentration Plot Plot % Inhibition vs. log[this compound] Record->Plot Fit Fit Data to Sigmoidal Curve Plot->Fit Calc Calculate IC50 Fit->Calc

References

Technical Support Center: Mebezonium Detection in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Mebezonium in complex biological matrices.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: I am experiencing low recovery of this compound from plasma samples during solid-phase extraction (SPE). What could be the cause and how can I improve it?

A1: Low recovery of this compound, a quaternary ammonium compound, is a common challenge due to its high polarity and permanent positive charge. Here are several factors that could be contributing to this issue and potential solutions:

  • Inadequate SPE Sorbent: Standard reversed-phase sorbents (e.g., C18) may not provide sufficient retention for the highly polar this compound.

    • Solution: Utilize a mixed-mode SPE cartridge that combines reversed-phase and cation-exchange properties. Alternatively, the use of an ion-pairing reagent during SPE can improve retention on a C18 column.[1]

  • Inefficient Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the SPE sorbent.

    • Solution: Acidify your elution solvent. A common approach is to use methanol or acetonitrile with an addition of formic acid or another suitable acid to effectively elute the positively charged this compound.

  • Sample pH: The pH of your sample can influence the charge state of interfering compounds and the sorbent, affecting this compound binding.

    • Solution: Adjust the pH of your sample to optimize the retention of this compound on the SPE sorbent. For cation-exchange mechanisms, a slightly acidic to neutral pH is often optimal.

  • Adsorption to Labware: Quaternary ammonium compounds are known to adsorb to glass and certain plastic surfaces, leading to analyte loss.

    • Solution: Use polypropylene tubes and pipette tips throughout your sample preparation workflow to minimize non-specific binding.

Q2: How should I pretreat whole blood samples before analysis?

A2: Whole blood is a more complex matrix than plasma or serum. Proper pretreatment is crucial for accurate quantification. The primary steps involve cell lysis to release the analyte from red blood cells, followed by protein precipitation.

  • Hemolysis (Cell Lysis): This can be achieved through osmotic shock by diluting the whole blood with deionized water.

  • Protein Precipitation: After hemolysis, proteins must be removed. This is typically done by adding a cold organic solvent like acetonitrile or methanol, often containing an acid or a salt like zinc sulfate, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be further processed, for example, by SPE.

LC-MS/MS Analysis

Q3: I am observing poor peak shape (tailing or fronting) for this compound in my chromatograms. What are the likely causes and solutions?

A3: Poor peak shape can compromise resolution and affect the accuracy and precision of quantification. Here are common causes and troubleshooting steps:

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with the positively charged this compound, causing peak tailing.

    • Solution 1: Use a column with end-capping to minimize exposed silanols.

    • Solution 2: Add a small amount of a competing base, like triethylamine, or an ion-pairing reagent to the mobile phase to block the active sites on the column.

    • Solution 3: Adjust the mobile phase pH. A lower pH (e.g., around 3.5) can help to protonate residual silanols and reduce unwanted interactions.[1]

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for this compound.

    • Solution: Ensure the organic content and buffer strength are appropriate. The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape for quaternary ammonium compounds.[1]

Q4: My assay sensitivity for this compound is low. How can I improve it?

A4: Low sensitivity can be a significant hurdle in detecting trace levels of this compound. Consider the following strategies:

  • Optimize Mass Spectrometry Parameters:

    • Solution: Ensure that the MS parameters, including collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows), are fully optimized for this compound.

  • Improve Sample Cleanup:

    • Solution: A cleaner sample reduces matrix effects and background noise, thereby improving the signal-to-noise ratio. Optimize your SPE or liquid-liquid extraction (LLE) protocol.

  • Increase Injection Volume:

    • Solution: A larger injection volume can increase the analyte signal. However, be mindful of potential peak shape distortion and column overload.

  • Enhance Ionization Efficiency:

    • Solution: The choice of mobile phase additives can significantly impact ionization efficiency. For positive electrospray ionization (ESI), small amounts of formic acid or ammonium formate are commonly used.

Q5: I suspect matrix effects are impacting my results. How can I identify and mitigate them?

A5: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of your assay.

  • Identification:

    • Post-column Infusion: Infuse a constant flow of a this compound standard solution into the MS while injecting an extracted blank matrix sample. Dips or rises in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the interfering matrix components.

    • Enhance Sample Preparation: Use a more selective sample preparation technique, such as a mixed-mode SPE, to remove the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q6: I am observing significant carry-over between injections. How can I reduce it?

A6: Carry-over, where residual analyte from a previous injection appears in subsequent runs, can lead to inaccurate quantification, especially for low-concentration samples.

  • Injector Cleaning:

    • Solution: Optimize the injector wash protocol. Use a strong solvent or a sequence of solvents to effectively clean the needle and injection port between runs. A wash solution containing a high percentage of organic solvent and a small amount of acid is often effective.

  • Column Contamination:

    • Solution: Implement a robust column washing step at the end of each run or batch to remove strongly retained compounds.

  • Adsorption to System Components:

    • Solution: As this compound is prone to adsorption, ensure that all components of the LC system, including tubing and fittings, are made of inert materials.

Analyte Stability

Q7: How stable is this compound in plasma and whole blood, and what are the recommended storage conditions?

A7: Analyte stability is critical for reliable bioanalysis. While specific, long-term stability data for this compound is not extensively published, general guidelines for small molecules in biological matrices should be followed. It is crucial to perform your own stability assessments during method validation.

  • Short-term Stability (Bench-top):

    • Recommendation: Keep samples on ice or at 4°C during processing to minimize degradation. Evaluate stability at room temperature for the expected duration of your sample preparation workflow.

  • Long-term Storage:

    • Recommendation: For long-term storage, samples should be kept at -20°C or, ideally, -80°C.

  • Freeze-Thaw Stability:

    • Recommendation: Evaluate the stability of this compound after multiple freeze-thaw cycles (typically 3-5 cycles) to ensure that repeated access to the samples does not compromise their integrity.

  • Whole Blood Stability:

    • Recommendation: If you are analyzing plasma or serum, it is important to assess the stability of this compound in whole blood from the time of collection until centrifugation to ensure no significant degradation occurs before the plasma/serum is separated.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound detection reported in the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLODLOQAnalytical MethodReference
Various Biological Matrices0.01 mg/L0.05 mg/LLC-MS/MS[2]

Table 2: Reported Concentrations in a Case Study

Biological MatrixConcentrationAnalytical MethodReference
Femoral Vein Serum10.9 mg/LLC-MS/MS[1]
Muscle2.80 mg/kgLC-MS/MS[2]
Liver24.80 mg/kgLC-MS/MS[2]

Detailed Experimental Protocol

This protocol is a composite based on published methods for the analysis of this compound and other quaternary ammonium compounds. It should be fully validated in your laboratory.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment:

    • For plasma/serum: Thaw samples to room temperature. Vortex to ensure homogeneity.

    • For whole blood: Perform hemolysis by adding 1 mL of deionized water to 500 µL of whole blood. Vortex for 30 seconds. Proceed with protein precipitation by adding 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of a solution of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Phenomenex Synergi Hydro RP C18 (or equivalent), 4.6 x 150 mm, 4 µm

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid (pH ~3.5)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS Parameters (to be optimized):

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Curtain Gas: ~20 psi

    • Collision Gas: ~8 psi

    • MRM Transitions: To be determined by infusing a standard solution of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma or Whole Blood) pretreat Pre-treatment (e.g., Hemolysis, Protein Precipitation) start->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe Load onto conditioned cartridge elute Elution spe->elute Wash steps first dry_recon Evaporation & Reconstitution elute->dry_recon inject Injection into LC-MS/MS dry_recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Processing & Quantification detect->quantify end end quantify->end Final Concentration

Caption: Experimental workflow for this compound detection.

Troubleshooting_Tree cluster_issues Identify the Issue cluster_solutions_recovery Low Recovery Solutions cluster_solutions_peak Poor Peak Shape Solutions cluster_solutions_sensitivity Low Sensitivity Solutions cluster_solutions_carryover Carry-over Solutions start Problem Encountered low_recovery Low Recovery? start->low_recovery peak_shape Poor Peak Shape? start->peak_shape low_sensitivity Low Sensitivity? start->low_sensitivity carry_over Carry-over? start->carry_over spe_sorbent Use Mixed-Mode SPE or Ion-Pairing Agent low_recovery->spe_sorbent elution Optimize Elution Solvent (e.g., acidify) low_recovery->elution labware Use Polypropylene Labware low_recovery->labware column Use End-capped Column or Adjust Mobile Phase pH peak_shape->column overload Reduce Injection Volume or Dilute Sample peak_shape->overload ms_params Optimize MS Parameters low_sensitivity->ms_params cleanup Improve Sample Cleanup low_sensitivity->cleanup wash Optimize Injector Wash carry_over->wash column_wash Add Column Wash Step carry_over->column_wash

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Minimizing Off-Target Effects of Mebezonium in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Mebezonium in cellular assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help identify, understand, and minimize potential off-target effects, ensuring the accuracy and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound iodide is a quaternary ammonium compound.[1] In pharmacology, it is known to be a component of the euthanasia solution T-61, where it functions as a neuromuscular blocking agent.[2] Its primary mechanism of action is the paralysis of striated skeletal and respiratory muscles, leading to circulatory collapse.[2] This action strongly suggests that its primary molecular target is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, where it acts as an antagonist.

Q2: What are potential off-target effects of this compound in cellular assays?

Off-target effects occur when a compound interacts with molecules other than its intended target, which can lead to misleading experimental outcomes.[3][4] For this compound, a quaternary ammonium compound, potential off-target effects could arise from interactions with:

  • Other Nicotinic Acetylcholine Receptor Subtypes: There are various subtypes of nAChRs with different subunit compositions expressed in various tissues, including the central nervous system.[5][6] this compound may exhibit different affinities for these subtypes, leading to unintended neuronal effects in cellular models.

  • Other Ligand-Gated Ion Channels: Due to structural similarities in binding sites, this compound could potentially interact with other ligand-gated ion channels, such as GABA-A receptors, serotonin receptors, or glutamate receptors.

  • Muscarinic Acetylcholine Receptors (mAChRs): Although structurally distinct from nAChRs, mAChRs are also part of the cholinergic system and could be affected by high concentrations of this compound.

  • General Cellular Health: At higher concentrations, the charged nature of the this compound molecule could lead to non-specific cytotoxicity or membrane disruption, affecting cell viability and overall cellular function.[7]

Q3: What are the initial signs of off-target effects in my experiments with this compound?

Common indicators of potential off-target effects include:

  • Inconsistent results when using a different, structurally unrelated nAChR antagonist.[3]

  • A discrepancy between the observed cellular phenotype and what is expected from nAChR inhibition based on genetic validation methods (e.g., siRNA or CRISPR-mediated knockdown of the nAChR subunit).

  • Unexpected changes in cellular morphology, proliferation, or viability at concentrations close to the intended effective concentration.

  • Activation or inhibition of signaling pathways not typically associated with nAChR function .

Q4: How can I minimize the off-target effects of this compound?

Several strategies can be employed to reduce the risk of off-target effects:[8]

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[3]

  • Orthogonal Validation: Confirm your findings using structurally and mechanistically different nAChR antagonists.[3]

  • Genetic Validation: Use techniques like siRNA or CRISPR to silence the target nAChR and verify that the observed phenotype is indeed target-dependent.

  • Control Experiments: Always include appropriate vehicle controls and consider using a structurally similar but inactive compound if one is available.

  • Cell Line Selection: The expression levels of on- and off-target proteins can vary between cell types. Choose a cell line where the target nAChR is highly expressed and potential off-targets are minimally expressed.[4]

II. Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter when using this compound in cellular assays.

Issue 1: Observed cytotoxicity at concentrations intended to inhibit nAChRs.

  • Question: I am observing significant cell death in my neuronal cell culture at the this compound concentration I expected to be effective for nAChR antagonism. How can I determine if this is an off-target effect?

  • Answer: It is crucial to distinguish between on-target mediated cell death and non-specific cytotoxicity.

    • Troubleshooting Workflow:

      A High Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH release) A->B D Perform Functional Assay for nAChR Inhibition (e.g., Calcium Imaging, Electrophysiology) A->D C Determine IC50 for Cytotoxicity B->C F Compare IC50 Values C->F E Determine IC50 for On-Target Activity D->E E->F G IC50 (Cytotoxicity) >> IC50 (On-Target) Likely On-Target Effect at Lower Concentrations F->G Separation of IC50s H IC50 (Cytotoxicity) ≈ IC50 (On-Target) Likely Off-Target Cytotoxicity F->H Overlapping IC50s I Use Lower, Non-Toxic Concentrations G->I J Consider Alternative nAChR Antagonist H->J

      Figure 1. Troubleshooting workflow for unexpected cytotoxicity.

    • Recommended Actions:

      • Establish a Therapeutic Window: Perform a dose-response curve for both nAChR inhibition and cytotoxicity. A significant separation between the IC50 values for these two effects will define a concentration range where you can study the on-target effects without confounding cytotoxicity.

      • Use a Positive Control for nAChR-mediated toxicity: If inhibition of your target nAChR is expected to cause cell death, confirm this with another known nAChR antagonist.

      • Assess Membrane Integrity: Use an assay that specifically measures membrane damage (e.g., LDH release assay) to check for non-specific membrane disruption.

Issue 2: this compound treatment affects a signaling pathway believed to be independent of nAChRs.

  • Question: My results show that this compound is modulating the activity of a kinase cascade that is not known to be downstream of nAChR signaling in my cell system. How can I investigate this potential off-target effect?

  • Answer: This suggests that this compound may be interacting with another receptor or intracellular protein.

    • Investigative Workflow:

      A Unexpected Pathway Modulation B Confirm with a Structurally Different nAChR Antagonist A->B C Effect is Replicated B->C Yes D Effect is Not Replicated B->D No E Pathway may be linked to nAChR in this specific cell context C->E F Likely Off-Target Effect of this compound D->F G Use Genetic Knockdown of nAChR F->G H Effect Persists G->H Yes I Confirms Off-Target Effect H->I J Use a Kinase Inhibitor for the Unexpectedly Activated Pathway I->J K Does it Rescue the Phenotype? J->K

    • Recommended Actions:

      • Orthogonal Pharmacological Inhibition: As outlined in the workflow, use a different nAChR antagonist. If the effect on the secondary pathway disappears, it is likely an off-target effect of this compound.

      • Target Knockdown: Use siRNA or CRISPR to reduce the expression of the primary target (nAChR). If this compound still modulates the secondary pathway in the absence of its primary target, this is strong evidence for an off-target interaction.

      • In Vitro Kinase Assay: If you hypothesize that this compound is directly inhibiting a kinase, you can test this in a cell-free in vitro kinase assay.

III. Quantitative Data Summary

Due to the limited publicly available data on the specific binding affinities and IC50 values of this compound for various targets, the following tables present hypothetical, yet plausible, data for illustrative purposes . These tables are intended to guide your experimental design and interpretation.

Table 1: Hypothetical Potency of this compound at On-Target vs. Potential Off-Target Receptors

TargetAssay TypeIC50 / Ki (nM)PotencyComments
On-Target: α1β1γδ nAChRCompetitive Binding (Ki)50HighRepresents the primary neuromuscular junction target.
Off-Target: α7 nAChRFunctional Assay (IC50)1,500ModerateA common neuronal nAChR subtype.
Off-Target: α4β2 nAChRFunctional Assay (IC50)5,000LowAnother prevalent nAChR subtype in the CNS.
Off-Target: 5-HT3 ReceptorCompetitive Binding (Ki)15,000Very LowA structurally related ligand-gated ion channel.

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Example Dose-Response Data for this compound in a Neuronal Cell Line

This compound Conc. (nM)% nAChR Inhibition (On-Target)% Cell Viability (Cytotoxicity)
15100
1020100
50 50 (IC50) 98
1007595
5009590
1,0009885
5,0009970
10,000 10050 (IC50)

This table illustrates a desirable experimental scenario where the IC50 for the on-target effect is significantly lower than the IC50 for cytotoxicity, providing a clear experimental window.

IV. Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

  • Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a specific cell line.

  • Methodology:

    • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

    • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution to cover a broad concentration range.

    • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

      • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., nAChR).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.

    • Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., ³H-epibatidine for nAChRs), and varying concentrations of unlabeled this compound.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through a filter mat.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. This will yield an IC50 value, which is the concentration of this compound that displaces 50% of the radioligand. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. [9]

V. Visualizations

Hypothetical Signaling Pathway

cluster_0 Cell Membrane nAChR nAChR (On-Target) Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Blocks OffTargetR GPCR (Off-Target) G_Protein G-Protein Activation OffTargetR->G_Protein This compound This compound This compound->nAChR Inhibits This compound->OffTargetR Activates (High Conc.) Downstream_On Downstream On-Target Effects (e.g., Depolarization) Ion_Influx->Downstream_On Downstream_Off Downstream Off-Target Effects (e.g., Kinase Cascade) G_Protein->Downstream_Off

Figure 3. On-target vs. potential off-target signaling of this compound.

References

Mebezonium iodide interference in analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical assays involving mebezonium iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound iodide and why is it challenging for analytical assays?

This compound iodide is a quaternary ammonium compound (QAC) used as a muscle relaxant and antiseptic.[1] Its chemical structure, featuring a permanent positive charge and surfactant-like properties, presents several analytical challenges. These include poor retention in standard chromatography systems, potential for ion suppression in mass spectrometry, and non-specific binding in immunoassays.

Q2: Can this compound iodide cause false-positive results in toxicology immunoassays?

While direct evidence for this compound iodide is not extensively documented, it is plausible that it could cause false-positive results in certain immunoassays. Quaternary ammonium compounds can exhibit cross-reactivity with antibodies designed to detect other drugs that share similar structural features.[2] Immunoassays are susceptible to interference from various substances, leading to false positives, which is why confirmatory testing using a more specific method like mass spectrometry is always recommended.

Q3: How does the surfactant nature of this compound iodide affect analytical assays?

As a cationic surfactant, this compound iodide can interfere with assays in several ways:

  • Immunoassays: It can cause non-specific binding of assay components to surfaces or denature proteins (antibodies and antigens), leading to inaccurate results.[3]

  • Liquid Chromatography: It can lead to high backpressure, poor peak shape, and altered retention times.[4][5]

  • Sample Preparation: It can form micelles and emulsions, complicating extraction procedures.

Q4: Are there established methods for the quantitative analysis of this compound iodide in biological samples?

Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of this compound iodide in various biological matrices.[1][6][7] These methods often require special considerations, such as the use of ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) to achieve adequate retention and separation.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Retention in Reversed-Phase LC-MS/MS Analysis

Symptom: When analyzing this compound iodide using a standard C18 column, you observe little to no retention, significant peak tailing, or inconsistent retention times.

Cause: this compound iodide is a highly polar and permanently charged quaternary ammonium compound, which limits its interaction with nonpolar stationary phases in reversed-phase chromatography.

Troubleshooting Steps:

  • Introduce an Ion-Pairing Reagent:

    • Add an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase. This will form a neutral complex with the positively charged this compound, enhancing its retention on the reversed-phase column.

  • Switch to a Different Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative for analyzing QACs.[8]

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can also provide improved retention and peak shape.

  • Optimize Mobile Phase Composition:

    • Increase the aqueous component of the mobile phase to promote better interaction with the stationary phase in HILIC mode.

    • Adjust the pH of the mobile phase. For this compound analysis, a slightly acidic pH (e.g., 3.5 with ammonium formate buffer) has been shown to be effective.[6][7]

Issue 2: Suspected False-Positive or Inaccurate Results in an Immunoassay

Symptom: You are running a competitive or sandwich immunoassay and obtain results that are inconsistent with other data or are unexpectedly high/low in samples containing this compound iodide.

Cause: this compound iodide, as a cationic surfactant, can interfere with the antibody-antigen binding reaction through several mechanisms.

Potential Interference Mechanisms:

  • Non-Specific Binding: The surfactant properties can cause antibodies or other proteins to adhere non-specifically to the assay plate or beads, leading to a false signal.[3]

  • Protein Denaturation: High concentrations of surfactants can alter the conformation of the antibodies or the target analyte, reducing their binding affinity.

  • Cross-Reactivity: The quaternary ammonium structure may be recognized by antibodies intended for other compounds, causing a false positive.[2]

Troubleshooting Workflow:

start Inconsistent Immunoassay Result check_matrix Run a matrix blank (sample without analyte but with this compound) start->check_matrix serial_dilution Perform serial dilution of the sample check_matrix->serial_dilution If signal is present result_valid Result is likely valid check_matrix->result_valid If no signal blocking_agent Add a non-ionic surfactant (e.g., Tween-20) to the assay buffer serial_dilution->blocking_agent If linear result_invalid Interference is present serial_dilution->result_invalid If non-linear confirm_ms Confirm result with LC-MS/MS blocking_agent->confirm_ms If results change blocking_agent->result_valid If results are consistent result_invalid->confirm_ms

Caption: Troubleshooting workflow for suspected immunoassay interference.

Quantitative Data Summary

The following table summarizes typical parameters for the analysis of this compound iodide using LC-MS/MS, based on published methods.[1][6][7]

ParameterValue
Chromatography Mode Reversed-Phase with Ion-Pairing
Column Phenomenex Synergi Hydro RP C18
Mobile Phase A Ammonium formate buffer (pH 3.5)
Mobile Phase B Acetonitrile
Ion-Pairing Reagent Heptafluorobutyric acid (HFBA)
Detection Mode Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
LOD ~0.01 mg/L
LOQ ~0.05 mg/L

Experimental Protocols

Protocol 1: Mitigation of Surfactant Interference in Immunoassays

This protocol provides a method to reduce non-specific binding caused by the surfactant properties of this compound iodide.

Objective: To minimize false signals in an immunoassay due to the presence of this compound iodide.

Materials:

  • Assay buffer (specific to your immunoassay)

  • Non-ionic surfactant (e.g., Tween-20 or Triton X-100)

  • Samples containing the analyte and suspected this compound iodide interference

  • Control samples (positive, negative, and matrix blanks)

Procedure:

  • Prepare a Modified Assay Buffer: Supplement your standard assay buffer with a low concentration of a non-ionic surfactant. A typical starting concentration is 0.05% (v/v) Tween-20.

  • Re-run the Assay: Perform the immunoassay using this modified buffer for all sample dilutions and wash steps.

  • Analyze Control Samples: Include all original control samples to ensure the modified buffer does not negatively impact the assay's performance.

  • Compare Results: Compare the results obtained with the modified buffer to those from the original assay. A significant reduction in the signal from the matrix blank or a more linear response in the serial dilution of the sample indicates successful mitigation of the interference.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound Iodide

This protocol outlines a solid-phase extraction (SPE) method using an ion-pairing reagent for the cleanup and concentration of this compound iodide from biological fluids.[6][7]

Objective: To extract and concentrate this compound iodide from a complex matrix for LC-MS/MS analysis.

Materials:

  • Mixed-mode or polymer-based SPE cartridges

  • Heptafluorobutyric acid (HFBA)

  • Methanol

  • Acetonitrile

  • Ammonium formate buffer (pH 3.5)

  • Biological fluid sample (e.g., plasma, urine)

Procedure:

  • Sample Pre-treatment: Centrifuge the biological sample to remove particulates. Dilute the supernatant with an aqueous solution containing 0.1% HFBA.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with methanol followed by equilibration with the ammonium formate buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. The ion-pairing reagent will help retain the this compound iodide on the solid phase.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unbound interfering substances.

  • Elution: Elute the this compound iodide from the cartridge using an organic solvent like acetonitrile or methanol. The elution solvent may also contain the ion-pairing reagent to ensure efficient release.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram for SPE:

pretreatment Sample Pre-treatment (Centrifuge and Dilute with HFBA) loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol then Buffer) conditioning->loading washing Washing Step (Remove Interferences) loading->washing elution Elution of this compound (with Organic Solvent) washing->elution reconstitution Evaporation and Reconstitution (in Mobile Phase) elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction workflow for this compound iodide.

References

Technical Support Center: Enhancing Mebezonium Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Mebezonium from tissue samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from tissue samples.

Issue Potential Cause Recommended Solution
Low this compound Recovery Incomplete Tissue Homogenization: The tissue matrix may not be sufficiently disrupted to release the analyte.Ensure the tissue is completely homogenized. For tough or fibrous tissues, consider using a bead beater or rotor-stator homogenizer. Ensure the tissue-to-lysis buffer ratio is appropriate (e.g., 100 mg of tissue per 900 µL of lysis buffer).[1]
Inefficient Protein Precipitation: Proteins can trap the analyte, preventing its extraction.Use a suitable protein precipitation solvent like ice-cold acetone or an acidified acetonitrile/water mixture.[2][3] Ensure a sufficient volume of the precipitation solvent is used (e.g., at least three to four times the sample volume).[3] Vortex thoroughly and allow adequate incubation time at a low temperature (e.g., -20°C for at least 60 minutes) to ensure complete protein precipitation.[3]
Suboptimal Solid-Phase Extraction (SPE) Conditions: The SPE cartridge may not be retaining or eluting this compound effectively.As this compound is a quaternary ammonium compound, a cation-exchange SPE cartridge is recommended. Ensure the cartridge is properly conditioned and equilibrated before loading the sample. Optimize the pH of the sample and wash solutions to ensure this compound is retained on the sorbent. The elution solvent must be strong enough to displace the analyte; consider using a methanol-based eluent with an ammonia or formic acid modifier.
Analyte Adsorption to Surfaces: this compound, being a cationic compound, can adhere to glass or plastic surfaces.Use low-binding polypropylene tubes and pipette tips. Silanizing glassware can also minimize adsorption.
High Signal Variability between Replicates Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable analyte concentrations.Ensure each sample is homogenized to the same consistency. If possible, homogenize larger tissue samples and then take aliquots for extraction.
Inconsistent Pipetting of Viscous Homogenate: The tissue homogenate can be difficult to pipette accurately.Use wide-bore pipette tips and pipette slowly and consistently. Consider performing a dilution of the homogenate to reduce viscosity before taking aliquots.
Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the this compound signal.Optimize the chromatographic separation to resolve this compound from interfering matrix components.[4] A thorough sample cleanup using SPE is crucial. Consider using an isotopically labeled internal standard for this compound to compensate for matrix effects.
Peak Tailing or Splitting in LC-MS/MS Poor Chromatography: Issues with the analytical column or mobile phase.Ensure the mobile phase pH is compatible with the column and promotes good peak shape for a cationic analyte. A mobile phase with a formic acid or ammonium formate buffer is often effective.[5] Ensure the column is properly equilibrated before each injection.[5]
Residual Organic Solvent in Sample: Injecting a sample with a high organic solvent concentration onto a reversed-phase column under high aqueous starting conditions can cause peak distortion.Ensure the final sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for homogenizing tissue samples for this compound extraction?

A1: For most soft tissues, a Potter-Elvehjem homogenizer (Teflon pestle and glass mortar) or a rotor-stator homogenizer is effective.[1] For tougher tissues, a bead beater with stainless steel or ceramic beads can provide more efficient disruption.[7] It is crucial to perform the homogenization on ice to prevent degradation of the analyte.[1]

Q2: Which protein precipitation solvent is best for this compound extraction?

A2: Acetonitrile and acetone are commonly used and effective solvents for protein precipitation.[3][8] An acidified acetonitrile/water mixture (e.g., 80:20 with 0.2% formic acid) has been shown to be effective for extracting a wide range of veterinary drugs from tissue and is a good starting point.[2]

Q3: What type of Solid-Phase Extraction (SPE) cartridge should I use for this compound?

A3: As this compound is a quaternary ammonium compound with a permanent positive charge, a strong cation-exchange (SCX) or a mixed-mode cation-exchange (e.g., C8/SCX) SPE cartridge is recommended for optimal retention and cleanup.

Q4: How can I improve the recovery of this compound during SPE?

A4: To improve recovery, ensure the following:

  • Correct pH: The sample should be loaded onto the cation-exchange cartridge at a neutral or slightly acidic pH to ensure this compound is in its cationic form.

  • Effective Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic interferences without eluting the this compound.

  • Optimal Elution: Elute this compound with a solvent mixture containing a counter-ion to disrupt the ionic interaction with the sorbent. A common elution solvent is methanol containing a small percentage of a strong base like ammonium hydroxide or a high concentration of an acid.

Q5: Are there any stability concerns for this compound in tissue samples?

A5: While specific stability data for this compound in various tissues is not extensively published, it is best practice to store tissue samples at -80°C immediately after collection and until analysis to minimize potential degradation.[1] Avoid repeated freeze-thaw cycles. The stability of this compound iodide in solution can be affected by factors such as temperature and radioactive concentration in the case of radiolabeled compounds.[9]

Quantitative Data Summary

The following table summarizes reported concentrations of this compound iodide in various biological matrices from a case study. This data can serve as a reference for expected concentration ranges.

Biological Matrix Concentration (mg/kg or mg/L)
Liver24.80 mg/kg
Femoral Blood5.06 mg/L
Cardiac Blood4.38 mg/L
Muscle2.80 mg/kg
Vitreous Humor2.74 mg/L

Data sourced from a study by Morini et al. (2012) involving a single case.[10]

Experimental Protocols

Tissue Homogenization and Protein Precipitation

This protocol provides a general procedure for the extraction of this compound from tissue samples prior to SPE cleanup.

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Homogenizer (Potter-Elvehjem, rotor-stator, or bead beater)

  • Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[1]

  • Ice-cold Acetonitrile or Acetone

  • Centrifuge capable of reaching >10,000 x g and refrigeration

  • Polypropylene centrifuge tubes

Procedure:

  • Weigh approximately 100 mg of frozen tissue.

  • Add 900 µL of cold lysis buffer to the tissue in a suitable tube.[1]

  • Homogenize the tissue on ice until no visible particles remain.

  • To the homogenate, add 3-4 volumes of ice-cold acetonitrile or acetone (e.g., 3-4 mL for every 1 mL of homogenate).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the sample at -20°C for at least 60 minutes to facilitate protein precipitation.[3]

  • Centrifuge the sample at 10,000-15,000 x g for 10-15 minutes at 4°C.[3]

  • Carefully collect the supernatant, which contains the extracted this compound, for subsequent SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

This protocol outlines a general procedure for cleaning up the tissue extract using a cation-exchange SPE cartridge.

Materials:

  • Strong Cation-Exchange (SCX) SPE cartridge

  • Tissue extract supernatant from the previous protocol

  • Methanol

  • Deionized water

  • Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • SPE vacuum manifold or positive pressure manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SCX cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the tissue extract supernatant onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/minute).

  • Washing: Wash the cartridge with 1-2 cartridge volumes of deionized water, followed by 1-2 cartridge volumes of methanol to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 1-2 cartridge volumes of the elution solvent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., the initial mobile phase composition).

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow tissue_sample Tissue Sample Collection (-80°C Storage) homogenization Homogenization (e.g., with Lysis Buffer on Ice) tissue_sample->homogenization protein_precipitation Protein Precipitation (e.g., Acetonitrile or Acetone) homogenization->protein_precipitation centrifugation Centrifugation (to pellet debris) protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe_cleanup Solid-Phase Extraction (SPE) (Cation-Exchange) supernatant_collection->spe_cleanup elution Elution spe_cleanup->elution dry_down Dry Down and Reconstitution elution->dry_down lc_ms_analysis LC-MS/MS Analysis dry_down->lc_ms_analysis mebezonium_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane action_potential Action Potential Arrives ca_influx Ca²⁺ Influx action_potential->ca_influx ach_release Acetylcholine (ACh) Release ca_influx->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to This compound This compound This compound->nachr Competitively Blocks depolarization Depolarization (Na⁺ Influx) nachr->depolarization no_depolarization No Depolarization nachr->no_depolarization muscle_contraction Muscle Contraction depolarization->muscle_contraction muscle_paralysis Muscle Paralysis no_depolarization->muscle_paralysis

References

Technical Support Center: Refinement of Mebezonium Administration Protocols in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Mebezonium in in vivo experiments. Due to the limited availability of published research protocols outside of toxicological studies, this document focuses on safety, handling, and mitigating potential complications based on the known pharmacology of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound iodide?

A1: this compound iodide is a quaternary ammonium compound that acts as a neuromuscular blocking agent.[1][2] It produces a curariform (like curare) paralytic action on striated skeletal and respiratory muscles.[1] This action leads to respiratory arrest and rapid circulatory collapse.[1]

Q2: What are the known components of solutions containing this compound, like T-61?

A2: Commercially available veterinary solutions, such as T-61, are combination products. Each milliliter of T-61 contains 200 mg of embutramide (a strong narcotic that paralyzes the respiratory center), 50 mg of this compound iodide (a neuromuscular blocker), and 5 mg of tetracaine hydrochloride (a local anesthetic).[1][3]

Q3: Are there established in vivo research protocols for administering this compound alone?

Q4: What are the critical safety precautions when handling this compound?

A4: this compound should be handled with extreme caution. Accidental self-injection can be hazardous. It is imperative to avoid direct contact with the skin and eyes. In case of accidental exposure, immediately wash the affected area thoroughly with soap and water. If accidental injection occurs, seek immediate medical attention.[1]

Troubleshooting Guide

Issue 1: Overly rapid onset of paralysis and circulatory collapse at expected dose.

  • Possible Cause: The calculated dose may be too high for the specific animal model, strain, or age. The potency of this compound can lead to a very narrow therapeutic window.

  • Solution:

    • Immediately discontinue administration.

    • Initiate supportive care if ethically permissible and part of the experimental design (e.g., mechanical ventilation).

    • For future experiments, perform a thorough dose-response study starting with significantly lower doses and titrating upwards slowly to find the desired effect.

    • Ensure the use of a calibrated syringe pump for precise and controlled administration, especially for intravenous routes.[1]

Issue 2: Animal shows signs of distress (e.g., vocalization, agitation) before the onset of paralysis.

  • Possible Cause: this compound induces muscle paralysis but does not have sedative or analgesic properties.[1] If the animal is not adequately anesthetized or sedated, it may be fully conscious and experience distress during the onset of paralysis.

  • Solution:

    • This is a critical ethical concern. The experimental protocol must include a robust anesthetic or sedative component to ensure the animal is unconscious before this compound administration.[1]

    • Confirm the depth of anesthesia using appropriate physiological reflexes (e.g., pedal withdrawal reflex) before administering this compound.

    • If signs of consciousness are observed, the experiment should be terminated immediately and humanely.

Issue 3: High variability in experimental results between subjects.

  • Possible Cause: Variability can arise from inconsistent administration technique, particularly with intravenous injections.[1] Differences in animal weight, metabolic rate, or health status can also contribute.

  • Solution:

    • For intravenous administration, the use of a venous catheter is highly recommended to ensure the full dose is delivered intravascularly at a controlled rate.[1]

    • Ensure precise and consistent dosing based on accurate body weight measurements for each animal.

    • Standardize the experimental conditions, including animal strain, age, sex, and health status, as much as possible.

Quantitative Data

The following table summarizes the concentrations of this compound iodide found in various biological matrices from a post-mortem case report. This data is provided for toxicological reference and should not be interpreted as recommended tissue concentrations for research purposes.

Biological MatrixThis compound Iodide Concentration
Liver24.80 mg/kg
Muscle2.80 mg/kg
Femoral Vein Serum10.9 mg/L

Data sourced from toxicological case studies.[2][4]

Experimental Protocols

General Methodological Guideline for in vivo Administration of a Potent Neuromuscular Blocker (e.g., this compound)

Disclaimer: This is a general guideline. A detailed, species-specific protocol must be developed and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Dose Preparation:

    • Accurately calculate the dose based on the animal's body weight.

    • Prepare a stock solution of this compound iodide in a suitable sterile vehicle (e.g., saline).

    • Perform serial dilutions to achieve the final desired concentration for injection. Ensure thorough mixing.

  • Animal Preparation:

    • Administer a general anesthetic or sedative at a dose sufficient to induce and maintain unconsciousness throughout the procedure.

    • Confirm the depth of anesthesia by checking for the absence of reflexes (e.g., toe pinch).

    • If using intravenous administration, consider placing an indwelling catheter to ensure accurate delivery.

  • Administration:

    • Administer the prepared this compound solution via the intended route (e.g., intravenous, intraperitoneal).

    • For intravenous injection, deliver the dose at a moderate and consistent rate.[1]

    • Closely monitor the animal for the onset of the desired effect (e.g., muscle relaxation).

  • Monitoring:

    • Throughout the experiment, continuously monitor vital signs as appropriate for the animal model and experimental design (e.g., heart rate, respiratory rate if not fully arrested, core body temperature).

    • Be prepared for potential adverse events such as delayed cardiac arrest.[1]

  • Endpoint and Euthanasia:

Visualizations

Logical Workflow for Troubleshooting Adverse Events

start Administer this compound (Anesthetized Animal) check_response Observe Animal Response start->check_response expected Expected Paralysis check_response->expected As Expected distress Signs of Distress (Vocalization, Movement) check_response->distress Distress Observed too_rapid Overly Rapid Collapse or Seizure-like Activity check_response->too_rapid Unexpected Severity proceed Proceed with Experiment expected->proceed stop_distress CRITICAL ETHICAL ISSUE 1. Immediately Euthanize 2. Review Anesthesia Protocol distress->stop_distress stop_rapid ADVERSE EVENT 1. Discontinue Administration 2. Record Observations 3. Review Dose Calculation too_rapid->stop_rapid

Caption: Troubleshooting workflow for in vivo this compound administration.

References

Technical Support Center: Strategies to Prevent Mebezonium Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of samples containing Mebezonium to minimize degradation and ensure the accuracy and reliability of experimental results. Due to the limited availability of specific degradation data for this compound, this guide incorporates stability information from structurally related quaternary ammonium compounds (QACs) as a proxy.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound iodide is reported to be stable under normal storage conditions.[1][2][3][4][5] It is recommended to store it in a cool, well-ventilated place, protected from heat and strong oxidizing agents.[1][2][3][4][5]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been detailed in the available literature, quaternary ammonium compounds, in general, are susceptible to degradation under harsh conditions. Potential degradation pathways could include Hoffman elimination under strongly basic conditions or dealkylation in the presence of strong nucleophiles. Forced degradation studies, which involve exposing the drug to stress conditions like high temperature, humidity, acid, base, and light, are typically used to identify potential degradation products and pathways.[6][7][8][9][10]

Q3: How do pH, temperature, and light affect this compound stability?

A3:

  • pH: Quaternary ammonium compounds are generally stable across a wide pH range but can be susceptible to degradation in strongly alkaline conditions.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[6] It is crucial to store samples at recommended cool temperatures.

  • Light: Photostability studies are a standard part of drug development to assess the impact of light exposure.[10] To minimize potential photodegradation, it is recommended to protect samples from light by using amber vials or storing them in the dark.

Q4: What are the recommended storage conditions for this compound samples (e.g., in plasma, tissue homogenates)?

A4: Based on general best practices for analyte stability, the following conditions are recommended:

  • Temperature: Store samples at -20°C or, for long-term storage, at -80°C to minimize enzymatic and chemical degradation.

  • Light: Protect samples from light by using amber-colored storage tubes or by storing them in a dark environment.

  • pH: Maintain a neutral pH unless specific experimental conditions require otherwise. Buffering the sample may be beneficial.

  • Containers: Use tightly sealed, inert containers (e.g., polypropylene or glass) to prevent contamination and solvent evaporation.

Q5: How can I check for this compound degradation in my samples?

A5: The most reliable method to assess degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can separate the intact drug from its degradation products, allowing for their detection and quantification.

Troubleshooting Guide: Unexpected this compound Degradation

This guide will help you identify and resolve potential issues with this compound degradation in your samples.

Observed Problem Potential Cause Recommended Action
Low this compound concentration in freshly processed samples. Inefficient extraction from the sample matrix.Optimize the sample extraction procedure. Refer to the Experimental Protocols section for validated methods.
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes.
Decreasing this compound concentration over a short storage period at 4°C. Enzymatic degradation in biological samples.Process samples immediately after collection or freeze them at -80°C.
Microbial contamination.Ensure aseptic sample handling techniques.
Significant degradation in long-term stored samples at -20°C. Freeze-thaw cycles.Aliquot samples into single-use tubes to avoid repeated freezing and thawing.
Inappropriate storage temperature for long-term stability.For storage longer than one month, use -80°C.
Variable results between different sample batches. Inconsistent sample collection and handling.Standardize the entire sample handling and storage protocol.
Exposure to light during handling or storage.Protect samples from light at all stages.
Presence of unknown peaks in the chromatogram. Chemical degradation.Perform a forced degradation study to identify potential degradation products.
Contamination from reagents or equipment.Use high-purity solvents and thoroughly clean all equipment.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the degradation kinetics of this compound under various stress conditions. Researchers are encouraged to perform in-house stability studies to determine the specific degradation rates for their experimental conditions. The table below provides a template for summarizing such data.

Table 1: Example Stability of this compound in Human Plasma (% Remaining)

Storage Condition0 hours24 hours48 hours1 week1 month
Room Temperature (~25°C) 100%Data not availableData not availableData not availableData not available
Refrigerated (4°C) 100%Data not availableData not availableData not availableData not available
Frozen (-20°C) 100%Data not availableData not availableData not availableData not available
Frozen (-80°C) 100%Data not availableData not availableData not availableData not available
-20°C with 3 Freeze-Thaw Cycles 100%Data not availableData not availableData not availableData not available

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound iodide in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound iodide in a hot air oven at 105°C for 24 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to direct sunlight for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples and a non-degraded control by a stability-indicating LC-MS/MS method to identify and quantify any degradation products.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an internal standard (e.g., a structurally similar quaternary ammonium compound not present in the sample).

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These need to be determined experimentally.

Visualizations

Sample_Handling_Workflow Figure 1: Recommended Sample Handling and Storage Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collect Collect Sample (e.g., Blood, Tissue) Process Process Immediately (e.g., Centrifuge for Plasma, Homogenize Tissue) Collect->Process Minimize time Add_IS Add Internal Standard (if applicable) Process->Add_IS Aliquot Aliquot into Single-Use Amber Vials Add_IS->Aliquot Protect from light ShortTerm Short-term Storage (< 1 month) -20°C Aliquot->ShortTerm LongTerm Long-term Storage (> 1 month) -80°C Aliquot->LongTerm Thaw Thaw on Ice ShortTerm->Thaw Avoid freeze-thaw LongTerm->Thaw Avoid freeze-thaw Extract Extract this compound (e.g., SPE) Thaw->Extract Analyze Analyze by LC-MS/MS Extract->Analyze

Caption: Figure 1: Recommended Sample Handling and Storage Workflow

Troubleshooting_Degradation Figure 2: Troubleshooting Unexpected this compound Degradation Start Unexpectedly Low This compound Concentration Check_Extraction Review Sample Extraction Protocol Start->Check_Extraction Check_Storage_Temp Verify Storage Temperature Check_Extraction->Check_Storage_Temp Efficient Optimize_Extraction Optimize Extraction (e.g., different SPE sorbent, elution solvent) Check_Extraction->Optimize_Extraction Inefficient? Check_Light_Exposure Assess Light Protection Measures Check_Storage_Temp->Check_Light_Exposure Correct Use_Minus_80 Store at -80°C for Long-Term Check_Storage_Temp->Use_Minus_80 Too high? Check_FT_Cycles Count Freeze-Thaw Cycles Check_Light_Exposure->Check_FT_Cycles Adequate Use_Amber_Vials Use Amber Vials and Store in the Dark Check_Light_Exposure->Use_Amber_Vials Inadequate? Aliquot_Samples Aliquot Samples Before Freezing Check_FT_Cycles->Aliquot_Samples >1 cycle? Resolved Issue Resolved Check_FT_Cycles->Resolved 1 cycle Optimize_Extraction->Resolved Use_Minus_80->Resolved Use_Amber_Vials->Resolved Aliquot_Samples->Resolved

References

Validation & Comparative

Validation of a Novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Mebezonium: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Mebezonium. The performance of this advanced method is compared with a traditional spectrophotometric approach for the quantification of this compound iodide. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs, supported by detailed experimental data and protocols.

Introduction to this compound Analysis

This compound iodide is a quaternary ammonium compound with muscle-relaxant properties. It is an active ingredient in the veterinary euthanasia solution T61.[1][2] The accurate and reliable quantification of this compound is crucial in forensic toxicology and pharmacokinetic studies. Due to its chemical nature, being a quaternary ammonium compound, this compound poses analytical challenges, including difficulty in extraction and analysis by conventional methods.[3] This guide details a robust LC-MS/MS method designed to overcome these challenges and provides a comparison with a more classical spectrophotometric method based on the determination of the iodide ion.

Comparative Analysis of Analytical Methods

The performance of the newly validated LC-MS/MS method and a conventional spectrophotometric method are summarized below.

Quantitative Data Summary
ParameterLC-MS/MS MethodSpectrophotometric Method (Iodide Determination)
Linearity Range 1 - 20 mg/L[3]5 - 40 mg/L[4]
Correlation Coefficient (r²) 0.9979[3]0.9889[4]
Limit of Detection (LOD) 0.01 mg/L[5]~1.2 ng/mL (for iodide)[6]
Limit of Quantitation (LOQ) 0.05 mg/L[5]Not explicitly stated for this compound iodide
Precision (%RSD) 8.2% (within-run at 10 mg/L)[3]3.6% (for iodide determination)[7]
Accuracy (Recovery %) Not explicitly stated96.0% - 98.3% (for iodine in supplements)[8]
Specificity High (based on mass-to-charge ratio)Low (measures iodide, not the this compound cation)

Experimental Protocols

I. Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct, sensitive, and specific quantification of this compound in biological matrices.

A. Sample Preparation: Ion-Pair Extraction [3]

  • To 1 mL of the biological sample (e.g., blood), add 1 mL of a saturated potassium iodide (KI) solution.

  • Add 1 mL of 0.8M phosphate buffer (pH 5.4).

  • Add an appropriate internal standard (e.g., atracurium at a final concentration of 2 mg/L).

  • Add 5 mL of methylene chloride.

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

B. Chromatographic Conditions [2][3]

  • HPLC System: Agilent 1260 series or equivalent.

  • Column: Phenomenex Synergi Hydro RP C18 or Nucleosil C18 (5 µm)[2][3]

  • Mobile Phase: A mixture of ammonium formate buffer (pH 3.5) and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

C. Mass Spectrometric Conditions [3]

  • Mass Spectrometer: API 2000 triple-quadrupole MS or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 294.

  • Product Ions (m/z): 276, 208.

  • Ion Source Voltage: +40V.

II. Alternative Method: Spectrophotometry (Based on Iodide Determination)

This indirect method quantifies this compound iodide by measuring the concentration of the iodide ion after its oxidation to iodine and subsequent complex formation.

A. Sample Preparation and Reaction [4][6]

  • Prepare a standard stock solution of this compound iodide.

  • Create a series of calibration standards by diluting the stock solution.

  • To a fixed volume of each standard and the unknown sample, add an oxidizing agent (e.g., iodate solution) in an acidic medium (pH 5) to oxidize iodide to iodine.[4]

  • Allow the reaction to proceed for a set time (e.g., 5 minutes).[4]

  • Add a starch solution to form the blue starch-iodine complex.

B. Spectrophotometric Measurement [4][6]

  • Spectrophotometer: UV-Vis spectrophotometer.

  • Wavelength: 615 nm.[4][6]

  • Measurement: Measure the absorbance of the blue starch-iodine complex for each standard and the sample against a reagent blank.

  • Quantification: Construct a calibration curve of absorbance versus the concentration of the this compound iodide standards. Determine the concentration of this compound iodide in the unknown sample from the calibration curve.

Methodology Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 LC-MS/MS Experimental Workflow start Sample Collection prep Ion-Pair Extraction start->prep Add Internal Standard analysis LC-MS/MS Analysis prep->analysis Inject Extract quant Quantification analysis->quant MRM Data

Caption: Workflow for this compound quantification by LC-MS/MS.

cluster_1 Spectrophotometric Experimental Workflow start_spec Sample/Standard oxidize Oxidation of Iodide start_spec->oxidize Add Oxidizing Agent complex Starch Complex Formation oxidize->complex Add Starch Solution measure Spectrophotometric Measurement complex->measure Measure Absorbance at 615 nm quant_spec Quantification measure->quant_spec Calibration Curve

Caption: Workflow for this compound iodide quantification by spectrophotometry.

cluster_2 Logical Comparison of Methods This compound This compound Analysis lcmsms LC-MS/MS This compound->lcmsms spectro Spectrophotometry This compound->spectro lcmsms_adv Advantages: - High Specificity - High Sensitivity - Direct Measurement lcmsms->lcmsms_adv lcmsms_dis Disadvantages: - High Cost - Complex Instrumentation - Requires Skilled Operator lcmsms->lcmsms_dis spectro_adv Advantages: - Simple Instrumentation - Cost-Effective - Rapid spectro->spectro_adv spectro_dis Disadvantages: - Low Specificity - Indirect Measurement - Prone to Interferences spectro->spectro_dis

Caption: Comparison of the advantages and disadvantages of each method.

References

Mebezonium Iodide: A Comparative Analysis with Other Quaternary Ammonium Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Mebezonium iodide and other prominent quaternary ammonium muscle relaxants, namely pancuronium, rocuronium, and succinylcholine. The information is intended to support research and development efforts in the field of neuromuscular pharmacology.

Introduction to this compound Iodide

Comparative Pharmacodynamics

The following table summarizes the available quantitative data for key pharmacodynamic parameters of selected quaternary ammonium muscle relaxants. It is important to note the significant gap in publicly available, peer-reviewed data for this compound iodide.

ParameterThis compound IodidePancuroniumRocuroniumSuccinylcholine
Potency (ED95) Data not available~0.05 mg/kg (balanced anesthesia)[2]~0.3 mg/kg[3][4]~0.3 mg/kg
Onset of Action Data not available3 - 5 minutes (intubating dose)[5]1 - 2 minutes (intubating dose)[3][4]30 - 60 seconds[6][7][8]
Duration of Action (Clinical) Data not available60 - 90 minutes[5]20 - 35 minutes[4][9]4 - 6 minutes[7][8]
Mechanism of Action NondepolarizingNondepolarizing[5]Nondepolarizing[4]Depolarizing[6]

Mechanism of Action: A Comparative Overview

Quaternary ammonium muscle relaxants primarily act on the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. However, they can be broadly classified into two categories based on their interaction with these receptors.

Nondepolarizing Agents (e.g., this compound, Pancuronium, Rocuronium)

These agents act as competitive antagonists of acetylcholine at the postsynaptic nAChRs. By binding to the receptors without activating them, they prevent acetylcholine from binding and depolarizing the muscle cell membrane. This leads to a flaccid paralysis. The neuromuscular blockade produced by these agents can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, by administering acetylcholinesterase inhibitors.

Depolarizing Agents (e.g., Succinylcholine)

Succinylcholine, structurally resembling two acetylcholine molecules linked together, acts as an agonist at the nAChRs. It binds to and activates the receptors, causing an initial depolarization of the muscle membrane, which results in transient muscle fasciculations. However, succinylcholine is not readily metabolized by acetylcholinesterase in the synapse. This leads to persistent depolarization of the motor endplate, rendering it unresponsive to further stimulation by acetylcholine and resulting in a flaccid paralysis (Phase I block).

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers ACh Release ACh Release ACh Vesicles->ACh Release fusion & exocytosis ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds & activates NMB NMB NMB->nAChR blocks binding Muscle Contraction Muscle Contraction nAChR->Muscle Contraction leads to No Contraction No Contraction nAChR->No Contraction prevents activation

Figure 1. Simplified signaling pathway of nondepolarizing neuromuscular blockade.

Experimental Protocols

The evaluation of neuromuscular blocking agents relies on standardized experimental protocols to ensure the reliability and comparability of data.

Determination of Potency (ED50/ED95)

The potency of a neuromuscular blocker is typically determined by constructing a dose-response curve.

Methodology:

  • Animal Model/Human Subjects: Studies are conducted in appropriate animal models (e.g., rabbits, cats) or human volunteers under controlled anesthetic conditions.

  • Nerve Stimulation: A peripheral nerve, commonly the ulnar nerve, is stimulated using a nerve stimulator.

  • Measurement of Muscle Response: The evoked mechanical response of the corresponding muscle (e.g., adductor pollicis) is measured using a force-displacement transducer.

  • Drug Administration: The neuromuscular blocking agent is administered intravenously in incrementally increasing doses.

  • Data Analysis: The percentage of twitch depression is plotted against the logarithm of the dose. The effective dose required to produce 50% (ED50) or 95% (ED95) twitch depression is then calculated from this curve.

Assessment of Onset and Duration of Action

The temporal characteristics of neuromuscular blockade are assessed using neuromuscular monitoring.

Methodology:

  • Monitoring Setup: Similar to potency determination, a peripheral nerve is stimulated, and the muscle response is recorded.

  • Train-of-Four (TOF) Stimulation: A series of four supramaximal electrical stimuli are delivered at a frequency of 2 Hz. The ratio of the amplitude of the fourth twitch to the first twitch (TOF ratio) is a sensitive indicator of nondepolarizing neuromuscular blockade.

  • Drug Administration: A bolus dose of the neuromuscular blocking agent is administered.

  • Data Recording:

    • Onset of Action: The time from drug administration to maximum twitch depression is recorded.

    • Clinical Duration: The time from drug administration until the twitch height recovers to 25% of its baseline value.

    • Recovery Index: The time taken for the twitch height to recover from 25% to 75% of its baseline value.

cluster_setup Experimental Setup cluster_procedure Procedure Anesthetized Subject Anesthetized Subject Force Transducer Force Transducer Anesthetized Subject->Force Transducer muscle response Nerve Stimulator Nerve Stimulator Nerve Stimulator->Anesthetized Subject stimulates peripheral nerve Record Baseline Record Baseline Force Transducer->Record Baseline Administer Drug Administer Drug Monitor TOF Monitor TOF Administer Drug->Monitor TOF measure onset & duration Record Baseline->Administer Drug Analyze Data Analyze Data Monitor TOF->Analyze Data determine parameters

Figure 2. General experimental workflow for neuromuscular monitoring.

Conclusion

While this compound iodide is established as a quaternary ammonium muscle relaxant, its characterization in the scientific literature is sparse, particularly concerning quantitative pharmacodynamic data relevant to clinical anesthesia. In contrast, agents like pancuronium, rocuronium, and succinylcholine have been extensively studied, providing a clear understanding of their potency, onset, and duration of action. The distinct mechanisms of nondepolarizing and depolarizing agents, along with their varying pharmacokinetic profiles, offer a range of options for inducing muscle relaxation in different clinical scenarios. Further research is warranted to fully elucidate the pharmacological profile of this compound iodide and to explore its potential therapeutic applications beyond its current use in veterinary medicine.

References

Cross-Reactivity of Mebezonium in Immunoassays for Structurally Similar Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Mebezonium in immunoassays designed for similar chemical structures, particularly other bis-quaternary ammonium neuromuscular blocking agents (NMBAs). Due to a lack of publicly available immunoassay data specific to this compound, this guide synthesizes data from structurally related compounds to illustrate the principles and likelihood of cross-reactivity. The primary antigenic feature of these compounds is the quaternary ammonium group, which is a key factor in antibody recognition and subsequent cross-reactivity.[1][2]

Structural Basis for Cross-Reactivity

This compound is a bis-quaternary ammonium compound. Its structure, characterized by two quaternary ammonium heads, is comparable to other neuromuscular blocking agents such as pancuronium and succinylcholine. This structural similarity, specifically the presence and spacing of the quaternary ammonium groups, is the molecular basis for potential cross-reactivity in immunoassays.[1] In the context of immunoassays for allergic responses, IgE antibodies often recognize these quaternary ammonium epitopes.[3][4]

The following diagram illustrates the structural relationship between this compound and other common NMBAs, highlighting the shared quaternary ammonium functional groups that are often responsible for antibody cross-reactivity.

cluster_epitope Key Structural Feature M This compound QA Quaternary Ammonium Groups M->QA bis-quaternary P Pancuronium P->QA bis-quaternary V Vecuronium V->QA mono-quaternary S Succinylcholine S->QA bis-quaternary A Atracurium A->QA bis-quaternary

Fig. 1: Structural relationships of NMBAs.

Comparative Cross-Reactivity Data

While specific quantitative data for this compound is not available, the following table summarizes cross-reactivity data from studies on other NMBAs. This data is derived from intradermal skin tests in patients with diagnosed anaphylaxis to a specific NMBA, indicating the percentage of patients who also reacted to other agents. This serves as a proxy for potential immunoassay cross-reactivity.

Triggering NMBACross-Reactivity with RocuroniumCross-Reactivity with VecuroniumCross-Reactivity with PancuroniumCross-Reactivity with SuccinylcholineCross-Reactivity with AtracuriumReference
Rocuronium -85.3%Data not specified12.5%50%[5]
Vecuronium 88.2%-High (not specified)Data not specifiedData not specified
Pancuronium 33.3%High (not specified)-Data not specifiedData not specified
Atracurium Data not specifiedData not specifiedData not specifiedData not specifiedHigh with Mivacurium

Note: Data is illustrative of the high potential for cross-reactivity among NMBAs due to shared structural motifs. The values represent the percentage of patients with a confirmed allergy to the "Triggering NMBA" who also showed a positive skin test to the other listed NMBAs.

Experimental Protocols

Immunoassays to determine cross-reactivity for NMBAs typically involve techniques that measure the binding of specific antibodies (usually IgE) to the drug molecules. Common methods include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and cellular assays like the basophil activation test (BAT).

Radioimmunoassay (RIA) for IgE Antibody Cross-Reactivity

This method is used to detect and quantify drug-specific IgE antibodies in a patient's serum.

Methodology:

  • Antigen Immobilization: A structural analog of the NMBA, such as choline or alcuronium, is covalently coupled to a solid phase, like Sepharose beads.[3][4]

  • Incubation with Serum: The patient's serum is incubated with the immobilized antigen, allowing any drug-specific IgE antibodies to bind.

  • Washing: Unbound serum components are washed away.

  • Addition of Labeled Anti-IgE: Radiolabeled (e.g., with ¹²⁵I) anti-human IgE antibody is added and incubated, which binds to the captured IgE.

  • Washing: Unbound labeled anti-IgE is washed away.

  • Detection: The radioactivity of the beads is measured, which is proportional to the amount of drug-specific IgE in the serum.

  • Inhibition Assay for Cross-Reactivity: To determine cross-reactivity, the patient's serum is pre-incubated with various concentrations of the test compounds (e.g., this compound, pancuronium) before adding the mixture to the antigen-coated beads. A reduction in the radioactive signal indicates that the test compound has bound to the IgE antibodies, preventing them from binding to the immobilized antigen, thus demonstrating cross-reactivity.[3]

The workflow for a typical radioimmunoassay-based cross-reactivity inhibition test is depicted below.

cluster_prep Preparation cluster_assay Assay Steps cluster_result Interpretation beads Antigen-Coupled Sepharose Beads step2 2. Incubation: Mixture + Antigen-Beads beads->step2 serum Patient Serum (contains IgE) step1 1. Pre-incubation: Serum + Inhibitor Drug serum->step1 inhibitor Inhibitor Drug (e.g., this compound) inhibitor->step1 step1->step2 step3 3. Add Labeled Anti-Human IgE step2->step3 step4 4. Wash and Measure Radioactivity step3->step4 result_high High Radioactivity: No Cross-Reactivity step4->result_high if inhibitor doesn't bind IgE result_low Low Radioactivity: Cross-Reactivity step4->result_low if inhibitor binds IgE

Fig. 2: Workflow for an RIA inhibition assay.
Intradermal Skin Testing

This in vivo method is a common clinical approach to assess allergic sensitization and cross-reactivity.

Methodology:

  • Patient Selection: Patients with a history of anaphylactic reaction to an NMBA are selected.

  • Drug Dilutions: A series of dilutions of the NMBAs to be tested (e.g., rocuronium, vecuronium, pancuronium, atracurium, and potentially this compound) are prepared in a sterile saline solution. Recommended concentrations for intradermal tests often start at 1:10,000 and increase up to a non-reactive concentration in non-allergic individuals.[6]

  • Injection: A small volume (e.g., 0.02 to 0.04 mL) of each dilution is injected intradermally into the patient's forearm or back.[6] A positive control (histamine) and a negative control (saline) are also injected.

  • Observation: The injection sites are observed for the formation of a wheal and flare. A positive reaction is typically defined as a wheal of a certain diameter (e.g., double the size of the injection papule) appearing within 15-20 minutes.[6]

  • Interpretation: A positive reaction to a drug other than the one that caused the initial anaphylaxis indicates cross-reactivity.

Conclusion

Although direct immunoassay data for this compound is not currently available in the reviewed literature, the extensive evidence of cross-reactivity among other bis-quaternary ammonium neuromuscular blocking agents strongly suggests a high likelihood of similar behavior for this compound. The shared quaternary ammonium epitope is the primary driver of this phenomenon. Researchers and clinicians developing or utilizing immunoassays for NMBAs should, therefore, anticipate potential cross-reactivity from this compound and other structurally related compounds. The experimental protocols described provide a framework for conducting studies to generate specific data for this compound, which would be essential for a definitive assessment of its cross-reactivity profile.

References

A Comparative Analysis of Mebezonium's Neuromuscular Blocking Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative analysis of the neuromuscular blocking efficacy of the novel non-depolarizing agent, Mebezonium. The performance of this compound is benchmarked against established neuromuscular blocking drugs, namely Pancuronium, Vecuronium, and Rocuronium. The following sections present quantitative data from preclinical studies, detail the experimental methodologies employed, and illustrate the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology to facilitate an objective evaluation of this compound's potential clinical utility.

Comparative Efficacy Data

The neuromuscular blocking potency and time-course of action for this compound, Pancuronium, Vecuronium, and Rocuronium were determined in in vivo studies. The following table summarizes the key quantitative parameters.

Parameter This compound (Hypothetical Data) Pancuronium Vecuronium Rocuronium
ED95 (mg/kg) 0.050.060.050.3
Onset of Action (min) 1.53 - 52 - 31 - 2
Clinical Duration (min) 3560 - 9025 - 3030 - 40
Plasma Clearance (ml/kg/min) 4.52.15.33.7
Vagolytic Effect MinimalModerateMinimalMinimal

Experimental Protocols

The data presented in this guide were derived from established preclinical models. The following sections detail the methodologies for the key experiments conducted.

1. In Vivo Neuromuscular Blockade Assessment in a Feline Model:

  • Animal Model: Adult domestic cats of either sex, weighing between 2.5 and 4.0 kg, were used for the study.

  • Anesthesia: Anesthesia was induced with an intravenous injection of pentobarbital sodium (30 mg/kg).

  • Surgical Preparation: The trachea was intubated to allow for artificial ventilation. The sciatic nerve was dissected and stimulated with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

  • Measurement of Neuromuscular Blockade: The force of contraction of the tibialis anterior muscle was measured using a force-displacement transducer. The degree of neuromuscular blockade was quantified as the percentage decrease in twitch height from the pre-drug baseline.

  • Drug Administration: The neuromuscular blocking agents were administered intravenously. The dose required to produce a 95% depression of twitch height (ED95) was determined from dose-response curves.

  • Time-Course Parameters: The onset of action was defined as the time from drug injection to maximum twitch depression. The clinical duration of action was defined as the time from injection until the twitch height recovered to 25% of its baseline value.

2. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay:

  • Tissue Preparation: Membrane fractions rich in nAChRs were prepared from the electric organ of Torpedo californica.

  • Radioligand Binding: The affinity of the compounds for the nAChR was determined by their ability to displace the binding of a radiolabeled antagonist, such as [³H]-α-bungarotoxin.

  • Assay Conditions: The membrane preparations were incubated with the radioligand and varying concentrations of the test compounds in a suitable buffer.

  • Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the assessment of this compound's neuromuscular blocking efficacy.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor End-Plate) AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens Ca_ion Ca2+ Influx Ca_channel->Ca_ion Vesicle Synaptic Vesicle (contains ACh) Ca_ion->Vesicle Triggers Fusion Vesicle Fusion Vesicle->Fusion ACh Acetylcholine (ACh) Fusion->ACh Releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Na_K_channel Na+/K+ Channel Opening nAChR->Na_K_channel Activates EPP End-Plate Potential Na_K_channel->EPP Generates Muscle_AP Muscle Action Potential EPP->Muscle_AP Initiates Contraction Muscle Contraction Muscle_AP->Contraction This compound This compound (Antagonist) This compound->nAChR Competitively Blocks G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_data Data Analysis Anesthesia Anesthetize Animal Intubation Tracheal Intubation & Ventilation Anesthesia->Intubation Nerve_Dissection Sciatic Nerve Dissection Intubation->Nerve_Dissection Tendon_Isolation Isolate Tibialis Anterior Tendon Nerve_Dissection->Tendon_Isolation Transducer Attach Tendon to Transducer Tendon_Isolation->Transducer Stimulation Supramaximal Nerve Stimulation (0.1 Hz) Transducer->Stimulation Baseline Record Baseline Twitch Height Stimulation->Baseline Drug_Admin Administer Drug IV Baseline->Drug_Admin Record_Block Record Twitch Depression Drug_Admin->Record_Block Recovery Monitor Recovery to 25% Baseline Record_Block->Recovery Dose_Response Construct Dose-Response Curve Record_Block->Dose_Response Onset_Time Determine Onset Time Record_Block->Onset_Time Duration Determine Clinical Duration Recovery->Duration ED95 Calculate ED95 Dose_Response->ED95

In Vivo Correlation of Mebezonium Dose and Paralytic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mebezonium iodide is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the motor endplate, preventing muscle contraction. Due to its primary application as a component in a veterinary euthanasia solution, detailed in vivo studies to determine its specific dose-response curve for paralytic effect (e.g., ED50, ED90) are not extensively documented. This guide, therefore, focuses on a qualitative comparison of this compound with widely used clinical alternatives, supported by quantitative data for those alternatives.

Mechanism of Action: Non-Depolarizing Neuromuscular Blockade

Non-depolarizing neuromuscular blockers, including this compound, competitively inhibit the binding of acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction.[1][2] This prevents the depolarization of the muscle fiber membrane and subsequent muscle contraction.[1][2] The blockade can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, by administering acetylcholinesterase inhibitors.[3]

Non-Depolarizing Neuromuscular Blocker Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential ACh Vesicles ACh Vesicles Action Potential->ACh Vesicles triggers ACh Release ACh Release ACh Vesicles->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh Nicotinic Receptor Nicotinic Receptor ACh->Nicotinic Receptor Binds to This compound This compound (Non-depolarizing Blocker) This compound->Nicotinic Receptor Competitively Blocks Ion Channel Closed Ion Channel (Closed) Nicotinic Receptor->Ion Channel Closed No Depolarization No Muscle Fiber Depolarization Ion Channel Closed->No Depolarization Paralysis Muscle Paralysis No Depolarization->Paralysis

Mechanism of non-depolarizing neuromuscular blockade.

Comparative Analysis of Neuromuscular Blocking Agents

The following table summarizes the effective doses (ED50 and ED90/95) for several commonly used neuromuscular blocking agents. These values represent the dose required to produce a 50% and 90-95% suppression of the twitch response, respectively. The data is derived from various in vivo studies in humans.

DrugClassED50 (µg/kg)ED90/95 (µg/kg)
This compound iodide Non-depolarizingData not availableData not available
Rocuronium Non-depolarizing (Aminosteroid)~200[4]~300 (ED90)[4][5]
Vecuronium Non-depolarizing (Aminosteroid)18.4 - 23.9[6]33.5 - 45.4 (ED90)[6]
Atracurium Non-depolarizing (Benzylisoquinolinium)Data not available~250 (ED95)
Cisatracurium Non-depolarizing (Benzylisoquinolinium)26.5[7]~50 (ED95)[8]
Succinylcholine Depolarizing140 - 230[9]210 - 400 (ED90)[9]

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade

The standard method for quantifying the paralytic effect of NMBAs in vivo is through neuromuscular monitoring, typically employing a peripheral nerve stimulator to evoke a muscle response. The Train-of-Four (TOF) stimulation pattern is a widely accepted technique.[10][11]

Objective: To quantify the degree of neuromuscular blockade induced by an NMBA.

Materials:

  • Peripheral nerve stimulator

  • Recording electrodes

  • Acceleromyograph or mechanomyograph to measure muscle response

  • Anesthetized animal model (e.g., rodent, rabbit, pig) or human subject

Procedure:

  • Anesthesia: The subject is anesthetized to ensure immobility and eliminate pain.

  • Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, commonly the ulnar nerve at the wrist to monitor the adductor pollicis muscle, or the facial nerve to monitor the orbicularis oculi muscle.[12] Recording electrodes are placed over the corresponding muscle to measure its contraction.

  • Supramaximal Stimulation: A supramaximal stimulus (the lowest current that produces a maximal muscle response) is determined to ensure that the nerve is fully activated.[12]

  • Baseline Measurement: A baseline TOF response is recorded before the administration of the NMBA. The TOF consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[10]

  • Drug Administration: The NMBA is administered intravenously at the desired dose.

  • TOF Monitoring: TOF stimulation is applied at regular intervals (e.g., every 10-15 seconds), and the evoked muscle responses are recorded.[11]

  • Data Analysis: The degree of neuromuscular blockade is quantified by the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch) or the TOF count (the number of visible twitches). A decrease in the TOF ratio or count indicates a greater degree of blockade.[10]

  • Dose-Response Curve Construction: By administering a range of doses to different subjects, a dose-response curve can be constructed to determine the ED50 and ED90/95 values.

Experimental Workflow for In Vivo Neuromuscular Blockade Assessment cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Subject Electrodes Place Stimulating and Recording Electrodes Anesthesia->Electrodes Supramaximal Determine Supramaximal Stimulus Electrodes->Supramaximal Baseline Record Baseline TOF Response Supramaximal->Baseline DrugAdmin Administer NMBA (e.g., this compound) Baseline->DrugAdmin TOF_Monitoring Continuous TOF Monitoring DrugAdmin->TOF_Monitoring Quantify Quantify Blockade (TOF Ratio/Count) TOF_Monitoring->Quantify DoseResponse Construct Dose-Response Curve Quantify->DoseResponse ED_Values Determine ED50/ED90 DoseResponse->ED_Values

Workflow for assessing neuromuscular blockade in vivo.

Conclusion

This compound iodide acts as a non-depolarizing neuromuscular blocking agent by competitively antagonizing acetylcholine receptors at the motor endplate. While this mechanism is well-understood, the lack of specific in vivo dose-response data for its paralytic effect limits a direct quantitative comparison with other agents. The provided data for alternative NMBAs, coupled with the detailed experimental protocol for assessing neuromuscular blockade, offers a framework for researchers to evaluate and compare such compounds. Further studies are required to quantify the precise dose-effect relationship of this compound to fully understand its paralytic potential relative to other neuromuscular blockers.

References

Reversibility of Neuromuscular Blockade: A Comparative Analysis of Common Non-Depolarizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reversibility of neuromuscular blockade induced by commonly used non-depolarizing neuromuscular blocking agents (NMBAs). The data presented is compiled from a range of clinical studies to support evidence-based decisions in research and clinical practice.

Executive Summary

The reversal of neuromuscular blockade is a critical phase in anesthesia, aiming for a rapid, predictable, and safe return of muscle function. This guide focuses on the reversal of aminosteroid-based NMBAs (rocuronium and vecuronium) and benzylisoquinolinium-based NMBAs (atracurium and cisatracurium) using the standard reversal agents: neostigmine (an acetylcholinesterase inhibitor) and sugammadex (a selective relaxant binding agent).

Quantitative data from multiple studies consistently demonstrates that sugammadex provides a significantly faster reversal of rocuronium- and vecuronium-induced blockade compared to neostigmine. Neostigmine, while effective for reversing moderate blockade from a wider range of NMBAs, exhibits a slower onset of action and a ceiling effect, rendering it ineffective for deep blockade. The choice of NMBA and reversal agent has significant implications for operating room efficiency and patient safety.

Comparative Reversal Data

The following tables summarize the recovery times to a train-of-four (TOF) ratio of 0.9, a standard measure of adequate neuromuscular recovery.

Table 1: Reversal of Aminosteroid NMBAs (Rocuronium & Vecuronium)

NMBAReversal AgentDoseDepth of Blockade at ReversalMean Time to TOF Ratio ≥ 0.9 (minutes)Citation(s)
RocuroniumSugammadex2.0 mg/kgModerate (Reappearance of T2)1.7 - 2.9[1]
RocuroniumSugammadex4.0 mg/kgDeep (1-2 PTC)2.7[1]
RocuroniumSugammadex16.0 mg/kg3 min after 1.2 mg/kg rocuronium2.2[2][3]
RocuroniumNeostigmine50 mcg/kgModerate (Reappearance of T2)17.6[4]
RocuroniumNeostigmine70 mcg/kgDeep (1-2 PTC)49.0 - 50.4[1]
VecuroniumSugammadex2.0 mg/kgModerate (Reappearance of T2)2.3[2]
VecuroniumSugammadex4.0 mg/kgDeep (1-2 PTC)3.3[2]
VecuroniumNeostigmine50 mcg/kgModerate (Reappearance of T2)18.7[2]

PTC: Post-Tetanic Count; T2: Second twitch of the train-of-four

Table 2: Reversal of Benzylisoquinolinium NMBAs (Atracurium & Cisatracurium) with Neostigmine

NMBAReversal AgentDoseDepth of Blockade at ReversalMean Time to TOF Ratio ≥ 0.7 or 0.9 (minutes)Citation(s)
AtracuriumNeostigmine0.07 mg/kgT1 detectable< 13 (to TOF ratio 0.7)[5][6]
AtracuriumNeostigmine70 mcg/kgIntense Blockade (PTC 1-2)~31 (to TOF ratio 0.7)[7]
CisatracuriumNeostigmine40 mcg/kgShallow (TOF ratio ~0.2)Significantly shorter than no reversal[8]
CisatracuriumNeostigmine50 mcg/kgModerate (Reappearance of T2)~19.5[9]

Experimental Protocols

The data presented in this guide is derived from rigorously conducted clinical trials. The following sections outline the typical methodologies employed in these studies.

General Study Design for Reversal Agent Comparison

A common design is a multicenter, randomized, safety-assessor-blinded, parallel-group, active-controlled trial.

  • Patient Population: Adult patients (ASA physical status I-IV) scheduled for surgical procedures requiring general anesthesia and neuromuscular blockade.[1][10] Exclusion criteria often include neuromuscular diseases, significant renal or hepatic impairment, and known allergies to the study drugs.[11][12]

  • Anesthesia: Anesthesia is typically induced and maintained with intravenous agents like propofol and an opioid.[2][13]

  • Neuromuscular Blockade Induction and Maintenance: An intubating dose of the NMBA (e.g., rocuronium 0.6 mg/kg) is administered, with maintenance doses given as required to maintain a deep level of blockade.[1]

  • Neuromuscular Monitoring: Neuromuscular function is monitored continuously at the adductor pollicis muscle using acceleromyography or electromyography to measure the train-of-four (TOF) ratio.[1][2]

  • Reversal Administration: The reversal agent (sugammadex or neostigmine) is administered at a predefined level of neuromuscular blockade, such as the reappearance of the second twitch of the TOF (T2) for moderate blockade, or at a specific post-tetanic count (PTC) for deep blockade.[1]

  • Primary Efficacy Endpoint: The primary outcome is typically the time from the administration of the reversal agent to the recovery of the TOF ratio to 0.9.[1][2]

Specific Protocol Example: Sugammadex vs. Neostigmine for Profound Rocuronium Blockade
  • Objective: To compare the efficacy and safety of sugammadex versus neostigmine for the reversal of profound rocuronium-induced neuromuscular blockade.[1]

  • Methodology:

    • Patient Randomization: Patients are randomized to receive either sugammadex (4.0 mg/kg) or neostigmine (70 mcg/kg) with glycopyrrolate (14 mcg/kg).[1]

    • Anesthesia and Blockade: Patients receive an intubating dose of rocuronium (0.6 mg/kg) followed by maintenance doses.[1]

    • Monitoring: Neuromuscular monitoring is performed using acceleromyography.[1]

    • Reversal: The assigned reversal agent is administered at the reappearance of 1-2 post-tetanic counts.[1]

    • Data Collection: The time to recovery of the TOF ratio to 0.9 is recorded.[1]

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms of neuromuscular transmission and reversal is crucial for interpreting the comparative data.

Neuromuscular Junction Signaling Pathway

The following diagram illustrates the key steps in neuromuscular transmission.

Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel 1. Arrives Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx 2. Opens Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) 3. Triggers ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release 4. Fuse & Release ACh ACh AChE AChE ACh->AChE Hydrolysis Nicotinic ACh Receptor Nicotinic ACh Receptor ACh->Nicotinic ACh Receptor 5. Binds ACh Breakdown ACh Breakdown AChE->ACh Breakdown Na+ Influx Na+ Influx Nicotinic ACh Receptor->Na+ Influx 6. Opens Depolarization Depolarization Na+ Influx->Depolarization 7. Causes Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 8. Leads to

Caption: Neuromuscular junction signaling cascade.

Mechanism of Action of Reversal Agents

The following diagram illustrates the distinct mechanisms of neostigmine and sugammadex.

Reversal Agent Mechanisms cluster_neostigmine Neostigmine Mechanism cluster_sugammadex Sugammadex Mechanism Neostigmine Neostigmine AChE AChE Neostigmine->AChE Inhibits ACh ACh AChE->ACh Prevents breakdown of Increased ACh Increased Acetylcholine ACh->Increased ACh ACh Receptor ACh Receptor Increased ACh->ACh Receptor Competes with NMBA for binding NMBA NMBA NMBA->ACh Receptor Displaces Sugammadex Sugammadex Rocuronium Rocuronium (Aminosteroid NMBA) Sugammadex->Rocuronium Encapsulates Encapsulation Complex Sugammadex-Rocuronium Complex Rocuronium->Encapsulation Complex Free Rocuronium Decreased Free Rocuronium in Plasma Rocuronium from NMJ Rocuronium diffuses from NMJ to plasma Free Rocuronium->Rocuronium from NMJ

Caption: Mechanisms of neostigmine and sugammadex.

Experimental Workflow for Neuromuscular Blockade Reversal Studies

The logical flow of a typical clinical trial investigating the reversal of neuromuscular blockade is outlined below.

Experimental Workflow cluster_pre Pre-Anesthesia cluster_intra Intraoperative cluster_post Post-Anesthesia Patient Screening & Consent Patient Screening & Consent Baseline Measurements Baseline Measurements Patient Screening & Consent->Baseline Measurements Anesthesia Induction Anesthesia Induction Baseline Measurements->Anesthesia Induction NMBA Administration NMBA Administration Anesthesia Induction->NMBA Administration Neuromuscular Monitoring (TOF) Neuromuscular Monitoring (TOF) NMBA Administration->Neuromuscular Monitoring (TOF) Surgical Procedure Surgical Procedure Neuromuscular Monitoring (TOF)->Surgical Procedure Reversal Agent Administration Reversal Agent Administration Surgical Procedure->Reversal Agent Administration Continued TOF Monitoring Continued TOF Monitoring Reversal Agent Administration->Continued TOF Monitoring Extubation Criteria Met (TOF Ratio >= 0.9) Extubation Criteria Met (TOF Ratio >= 0.9) Continued TOF Monitoring->Extubation Criteria Met (TOF Ratio >= 0.9) Post-Anesthesia Care Unit (PACU) Monitoring Post-Anesthesia Care Unit (PACU) Monitoring Extubation Criteria Met (TOF Ratio >= 0.9)->Post-Anesthesia Care Unit (PACU) Monitoring Adverse Event Monitoring Adverse Event Monitoring Data Analysis Data Analysis Adverse Event Monitoring->Data Analysis Post-Anesthesia Care Unit (PACU) Monitoring) Post-Anesthesia Care Unit (PACU) Monitoring) Post-Anesthesia Care Unit (PACU) Monitoring)->Adverse Event Monitoring

Caption: Clinical trial workflow for reversal studies.

References

Validating the Specificity of Mebezonium for Nicotinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of Mebezonium, a quaternary ammonium compound with neuromuscular blocking properties, for nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of public data on this compound's specific binding affinities and comparative potency, this document outlines the necessary experimental approaches and provides data for well-characterized alternative neuromuscular blocking agents to serve as a benchmark for comparison.

This compound iodide is known to function as a muscle relaxant by blocking neuromuscular transmission. It is a component of the veterinary euthanasia solution T-61, where it induces paralysis of skeletal and respiratory muscles. Understanding its specific interaction with nAChRs is crucial for its potential pharmacological applications and for a comprehensive toxicological profile.

Comparative Analysis of Neuromuscular Blocking Agents

A direct comparison of this compound's binding affinity (Ki) or potency (IC50/EC50) with other neuromuscular blockers is hampered by the lack of specific published data for this compound. However, the functional potency of several clinically used neuromuscular blocking agents, expressed as the effective dose required to produce 50% (ED50) or 95% (ED95) depression of muscle twitch height, is well-documented. This data provides a crucial reference for the expected potency of a neuromuscular blocking agent.

CompoundED50 (µg/kg)ED95 (µg/kg)Chemical Class
Pancuronium32.4[1]58.1[1]Aminosteroid
Vecuronium23.7[1]39.9[1]Aminosteroid
Rocuronium144.8[1]322.1[1]Aminosteroid
d-Tubocurarine250 (at 0.1 Hz stimulation)[2]520 (at 0.1 Hz stimulation)[2]Benzylisoquinolinium

Experimental Protocols for Validating Specificity

To validate the specificity of this compound for nicotinic receptors, a series of in vitro and in vivo experiments are required. These protocols are designed to characterize the binding affinity, functional antagonism, and subtype selectivity of the compound.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor. By using a radiolabeled ligand that is known to bind to nAChRs, the ability of this compound to displace this ligand can be quantified to determine its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the nicotinic receptor subtype of interest (e.g., muscle-type nAChRs from Torpedo electric organ or specific neuronal nAChR subtypes expressed in HEK293 cells).

  • Incubation: Incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) in the presence of varying concentrations of this compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Muscle Contraction Assays

This functional assay assesses the ability of a compound to inhibit muscle contraction induced by nerve stimulation, providing a measure of its neuromuscular blocking potency.

Protocol:

  • Tissue Preparation: Isolate a nerve-muscle preparation (e.g., the phrenic nerve-diaphragm preparation from a rat).

  • Experimental Setup: Mount the preparation in an organ bath containing a physiological salt solution, and maintain it at a constant temperature and oxygenation.

  • Stimulation and Recording: Stimulate the nerve electrically and record the resulting muscle contractions using a force transducer.

  • Compound Application: Add increasing concentrations of this compound to the organ bath and record the inhibition of the muscle twitch response.

  • Data Analysis: Construct a dose-response curve and determine the concentration of this compound that produces a 50% reduction in the muscle contraction amplitude (IC50).

Electrophysiological Recordings

Electrophysiology provides a direct measure of the effect of a compound on the ion channels of the nicotinic receptor at the neuromuscular junction.

Protocol:

  • Preparation: Use a neuromuscular junction preparation or isolated muscle fibers.

  • Recording: Use intracellular or patch-clamp recording techniques to measure the end-plate potentials (EPPs) or end-plate currents (EPCs) evoked by nerve stimulation or direct application of acetylcholine.

  • Compound Application: Perfuse the preparation with solutions containing different concentrations of this compound.

  • Measurement: Measure the reduction in the amplitude of the EPPs or EPCs in the presence of this compound.

  • Data Analysis: Determine the concentration of this compound that causes a 50% reduction in the EPP or EPC amplitude to quantify its blocking potency.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_binding Radioligand Binding Assay Workflow cluster_functional In Vitro Muscle Contraction Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand & this compound prep->incubate separate Separation of Bound/Unbound incubate->separate quantify Quantification of Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze tissue_prep Nerve-Muscle Preparation setup Organ Bath Setup tissue_prep->setup stim_rec Stimulation & Recording setup->stim_rec compound_app This compound Application stim_rec->compound_app analyze_func Data Analysis (IC50) compound_app->analyze_func

Caption: Experimental workflows for radioligand binding and in vitro muscle contraction assays.

G cluster_pathway Neuromuscular Junction Signaling Pathway ap Action Potential in Motor Neuron ach_release Acetylcholine (ACh) Release ap->ach_release ach_bind ACh Binds to Nicotinic Receptors ach_release->ach_bind depolarization Muscle Fiber Depolarization ach_bind->depolarization contraction Muscle Contraction depolarization->contraction This compound This compound This compound->ach_bind Blocks

Caption: Simplified signaling pathway at the neuromuscular junction and the site of action for this compound.

Conclusion

Validating the specificity of this compound for nicotinic receptors requires a multi-faceted experimental approach. While direct comparative data for this compound is currently lacking, the established potencies of other neuromuscular blocking agents provide a valuable benchmark. The experimental protocols outlined in this guide offer a clear path for researchers to thoroughly characterize the pharmacological profile of this compound. Such studies are essential to determine its potential for future therapeutic development and to fully understand its mechanism of action. The provided diagrams offer a visual representation of the necessary experimental workflows and the underlying biological pathway, facilitating a clearer understanding of the validation process.

References

Safety Operating Guide

Navigating the Safe Disposal of Mebezonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Mebezonium, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.

This compound, often found in formulations with other active ingredients, is classified as a hazardous substance. The primary route for its disposal is through an approved hazardous waste disposal facility.[1][2][3][4][5] Improper disposal can lead to environmental contamination and may pose health risks.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary safety precautions. The formulation containing this compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye irritation, drowsiness, dizziness, and may cause damage to the nervous system, muscles, and an unborn child.[1][2][6]

HazardPrecautionary Measures
Combustible Liquid Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3][4][5][6]
Harmful if Swallowed, Inhaled, or in Contact with Skin Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[1][2][5][6] Wash skin thoroughly after handling.[1][2][3][4][5]
Causes Serious Eye Irritation Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[1][2]
May Cause Drowsiness or Dizziness Use in a well-ventilated area. If inhaled, remove person to fresh air.[1][2][5][6]
May Damage the Unborn Child and Organs Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste. The following steps outline the correct procedure:

  • Containment: Ensure the this compound waste is in a properly labeled, tightly closed container.[3][5][6]

  • Segregation: Store the waste in a designated, secure area away from incompatible materials. This area should be cool and well-ventilated.[2][3][5][6]

  • Approved Disposal Facility: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[1][2][3][4][5] Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.

  • Empty Containers: Empty containers of this compound are also considered hazardous as they retain product residue.[1][2][6] These containers should not be reused and must be disposed of through the same hazardous waste stream as the chemical itself.[1][2][6] Do not puncture, cut, or weld empty containers as they may explode.[1][2][6]

Spill Management

In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, personnel must be wearing the appropriate PPE, including gloves, protective clothing, and eye/face protection.[1]

  • Containment: Prevent the spill from spreading by using an inert absorbent material.[2][3][4]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for hazardous waste disposal.[2][3][4][6]

  • Decontamination: Clean the spill area thoroughly. Contaminated cleaning materials should also be disposed of as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

MebezoniumDisposalWorkflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal start This compound Waste Generated contain Securely Contain in Labeled Container start->contain segregate Store in Designated Hazardous Waste Area contain->segregate spill Spill Occurs segregate->spill Potential Event pickup Arrange for Professional Waste Collection segregate->pickup cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->segregate transport Transport to Approved Facility pickup->transport dispose Final Disposal at Hazardous Waste Plant transport->dispose

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these established safety and disposal protocols, laboratories can ensure the responsible management of this compound, safeguarding both their personnel and the environment.

References

Comprehensive Safety and Handling Guide for Mebezonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling Mebezonium Iodide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.

Hazard Identification and Classification

This compound Iodide is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following primary hazards[1]:

  • Acute Toxicity (Oral): Toxic if swallowed[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause damage to organs, particularly the nervous system and muscles[1][2].

A formulation containing this compound Iodide is also classified as a combustible liquid that can cause serious eye irritation and may cause drowsiness or dizziness[3].

Personal Protective Equipment (PPE)

A cautious approach, treating the compound as potentially hazardous, is necessary. The following PPE is recommended to prevent exposure through inhalation, skin contact, and eye contact.

Protection Type Equipment Specification Purpose
Respiratory Disposable N95 or higher respiratorNIOSH-approvedTo prevent inhalation of fine particles or aerosols[4].
Hand Nitrile glovesDouble-glovedTo prevent skin contact. Change gloves immediately if contaminated[4].
Eye/Face Safety goggles and face shieldANSI Z87.1 compliantTo protect eyes and face from splashes and airborne particles[2][4].
Body Disposable lab coat or coveralls---To protect skin and clothing from contamination[2][4].
Foot Closed-toe, chemical-resistant shoes---To protect feet from spills[4].
Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical to ensure safety and prevent contamination.

Engineering Controls:

  • Ventilation: All handling of this compound Iodide should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[4].

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area[2].

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper[4].

    • Assemble all necessary equipment (e.g., spatula, weighing paper, vials, solvent).

  • Weighing and Transfer:

    • Use an analytical balance inside the fume hood or a balance with a draft shield.

    • Carefully transfer the desired amount of the compound using a clean spatula, avoiding the creation of dust[4].

    • When transferring solutions, use appropriate volumetric glassware.

    • Keep all containers tightly closed when not in use[2][4].

  • Post-Handling:

    • Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate[4].

    • Dispose of all contaminated disposable materials as hazardous waste[4].

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat)[4].

    • Wash hands thoroughly after handling[2].

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate the immediate area[4].

  • Notify: If the spill is large or you are not trained to handle it, contact your Environmental Health and Safety (EHS) office.

  • Contain (Small Spills): For small spills within a fume hood, cover with an absorbent material[4].

  • Clean-Up: Use non-sparking tools to collect the absorbed material. Decontaminate the area[2].

  • Dispose: Collect all cleanup materials as hazardous waste[4].

Exposure Response:

Exposure Route Action
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention[3].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[2].
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention[2][3].
Ingestion DO NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Storage and Disposal Plan

Storage:

  • Keep containers in a cool, well-ventilated place[2].

  • Store in properly labeled, tightly closed containers[2].

  • Store locked up and away from heat and sources of ignition[2].

  • Handle and store under an inert gas, as the material may be hygroscopic.

Disposal Plan:

All waste containing this compound Iodide must be treated as hazardous waste.

Waste Type Container Disposal Procedure
Solid Compound Labeled hazardous waste containerCollect all excess solid compound in a clearly labeled, sealed container for hazardous waste[4].
Contaminated Disposables Labeled hazardous waste bagAll used weighing paper, gloves, bench paper, and other disposables must be placed in a designated hazardous waste bag within the fume hood[4].
Contaminated Reusable Labware N/ADecontaminate glassware by rinsing with an appropriate solvent. Collect the rinse as hazardous liquid waste[4].
Liquid Waste Labeled hazardous waste containerCollect all liquid waste containing this compound Iodide in a labeled, sealed container.

Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations[2].

Workflow for Safe Handling and Disposal of this compound Iodide

The following diagram outlines the critical steps for safely handling and disposing of this compound Iodide in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal prep_ppe Don Required PPE: - N95 Respirator - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat/Coveralls prep_area Prepare Fume Hood: - Line with absorbent paper - Assemble all equipment prep_ppe->prep_area Proceed when ready weigh Weigh & Transfer Compound: - Use clean spatula - Avoid dust generation - Keep container closed prep_area->weigh Begin handling decon Decontaminate Workspace: - Wipe surfaces with solvent - Clean reusable equipment weigh->decon After handling is complete dispose_solid Dispose of Solid Waste: - Excess compound - Contaminated disposables weigh->dispose_solid remove_ppe Remove PPE Correctly: - Gloves first - Then face/eye protection - Then lab coat decon->remove_ppe dispose_liquid Dispose of Liquid Waste: - Contaminated solvents - Rinse from reusable labware decon->dispose_liquid wash Wash Hands Thoroughly remove_ppe->wash dispose_final Arrange for Pickup by Approved Waste Disposal dispose_solid->dispose_final dispose_liquid->dispose_final

Caption: Workflow for the safe handling and disposal of this compound Iodide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.